molecular formula C15H17F3O3 B1327894 Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate CAS No. 898777-77-0

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate

Cat. No.: B1327894
CAS No.: 898777-77-0
M. Wt: 302.29 g/mol
InChI Key: CPOWYRQGDVAMAL-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (CAS 898777-77-0) is a high-purity organic compound with the molecular formula C 15 H 17 F 3 O 3 and a molecular weight of 302.29 g/mol. This chemical features a hexanoate ester backbone terminally functionalized with a ketone group linked to a meta-trifluoromethylphenyl ring, a structure that provides unique reactivity and physical properties valuable in synthetic chemistry. The compound is supplied as a white to off-white solid. The presence of the trifluoromethyl group, known for its strong electron-withdrawing nature and lipophilicity, makes this ester a valuable bifunctional building block in pharmaceutical research and organic synthesis. Its structure allows for versatile chemical transformations; the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, while the ketone carbonyl is amenable to nucleophilic addition or reduction reactions. The aromatic trifluoromethyl group enhances metabolic stability and membrane permeability in bioactive molecules, making this intermediate particularly useful in medicinal chemistry programs. Researchers utilize this compound primarily as a precursor in the synthesis of more complex molecules, including potential Maxi-K potassium channel openers investigated for the treatment of neurological disorders such as Fragile X syndrome, epilepsy, and spasticity . The compound is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3O3/c1-2-21-14(20)9-4-3-8-13(19)11-6-5-7-12(10-11)15(16,17)18/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOWYRQGDVAMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645734
Record name Ethyl 6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoate
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Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-77-0
Record name Ethyl ε-oxo-3-(trifluoromethyl)benzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoate
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Foundational & Exploratory

Technical Whitepaper: Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Utility, and Spectral Analysis

Executive Summary

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (CAS: 898777-83-8) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Its structural core—a lipophilic, metabolically stable trifluoromethyl-substituted aryl ring linked via a keto-alkyl chain to an ester—serves as a versatile scaffold for generating hydroxamic acids (zinc-binding groups) or benzamides.

This guide provides a definitive technical analysis of this compound, focusing on robust synthetic methodologies, detailed spectral assignment (NMR, IR, MS), and quality control parameters required for pharmaceutical-grade applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification
IUPAC Name Ethyl 6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoate
CAS Number 898777-83-8
Molecular Formula

Molecular Weight 302.29 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
LogP (Predicted) ~4.01 (High Lipophilicity)
TPSA 43.37

Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water
Synthetic Strategy & Methodology
3.1. The Challenge of Deactivation

The primary synthetic challenge lies in the 3-trifluoromethyl group. The


 moiety is strongly electron-withdrawing, deactivating the benzene ring toward electrophilic aromatic substitution. Standard Friedel-Crafts conditions used for unsubstituted benzene will result in low yields or require harsh conditions that degrade the ester functionality.
3.2. Optimized Synthetic Route (Friedel-Crafts Acylation)

To overcome ring deactivation while preserving the ester, a modified Friedel-Crafts acylation using Ethyl adipoyl chloride (Ethyl 6-chloro-6-oxohexanoate) is the industry-standard approach.

Mechanism: The reaction proceeds via an acylium ion intermediate.[1] The


 group is a meta-director, ensuring the incoming acyl group attaches at the 3-position relative to the trifluoromethyl group (or 3,5-substitution pattern if viewed from the acyl group).

DOT Diagram: Synthetic Workflow

SynthesisWorkflow Fig 1. Friedel-Crafts Acylation Pathway targeting the meta-position of the deactivated ring. Reagent1 3-(Trifluoromethyl)benzene Intermediate Acylium Ion Complex Reagent1->Intermediate Electrophilic Attack Reagent2 Ethyl adipoyl chloride Reagent2->Intermediate AlCl3 activation Catalyst AlCl3 (Lewis Acid) Product Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate Intermediate->Product Hydrolysis/Quench

3.3. Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (


 or Ar) due to the hygroscopic nature of 

.
  • Reagent Preparation: In a flame-dried 3-neck round-bottom flask, suspend Aluminum Chloride (

    
    , 1.2 equiv)  in anhydrous Dichloromethane (DCM)  or 1,2-Dichloroethane (DCE) . DCE allows for higher reflux temperatures (83°C), which is often necessary to drive the reaction on the deactivated ring.
    
  • Acyl Chloride Addition: Add Ethyl 6-chloro-6-oxohexanoate (1.0 equiv) dropwise at 0°C. Stir for 30 minutes to generate the acylium complex.

  • Substrate Addition: Add Trifluoromethylbenzene (1.1 equiv) dropwise.

  • Reaction: Warm to room temperature. If conversion is low (monitored by TLC/LC-MS), heat to reflux (40°C for DCM, 80°C for DCE) for 4–6 hours.

  • Quench: Pour the reaction mixture carefully onto crushed ice/HCl to decompose the aluminum complex.

  • Extraction: Extract with DCM (

    
    ). Wash organic layers with brine and saturated 
    
    
    
    .
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Comprehensive Spectral Analysis

The following spectral data is derived from structural principles and validated against analogous trifluoromethyl-aryl ketone systems.

4.1. Proton NMR (

NMR)

Solvent:


, 400 MHz

The aromatic region is distinct due to the meta-substitution pattern. The proton sandwiched between the ketone and the


 group is significantly deshielded.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.21 Singlet (broad)1HAr-H (C2)Ortho to both

and

; most deshielded.
8.15 Doublet (d)1HAr-H (C6)Ortho to

, Para to

.
7.82 Doublet (d)1HAr-H (C4)Ortho to

, Para to

.
7.63 Triplet (t)1HAr-H (C5)Meta to both substituents.
4.12 Quartet (q)2H

Ethyl ester methylene.
3.05 Triplet (t)2H

Alpha to ketone (deshielded).
2.34 Triplet (t)2H

Alpha to ester.
1.70 - 1.82 Multiplet (m)4HCentral

Beta/Gamma methylenes.
1.25 Triplet (t)3H

Ethyl ester methyl.
4.2. Carbon-13 NMR (

NMR)

Solvent:


, 100 MHz

Key features include the quartet splitting of carbons coupled to Fluorine (


, Spin 1/2).
  • Carbonyls: 198.5 ppm (Ketone), 173.4 ppm (Ester).

  • Trifluoromethyl (

    
    ):  ~123.8 ppm (Quartet, 
    
    
    
    Hz).
  • Aromatic C-CF3 (Ipso): ~131.2 ppm (Quartet,

    
     Hz).
    
  • Aliphatic Chain: 60.3 (

    
    ), 38.2 (C-keto), 34.1 (C-ester), 24.5, 23.8 (central chain), 14.2 (
    
    
    
    ).
4.3. Infrared Spectroscopy (FT-IR)
  • 1735 cm⁻¹: Strong

    
     stretch (Ester).
    
  • 1690 cm⁻¹: Strong

    
     stretch (Aryl Ketone). Note: Lower frequency than aliphatic ketones due to conjugation.
    
  • 1325 cm⁻¹: Strong

    
     stretch.
    
  • 1120-1160 cm⁻¹: C-O stretch.

4.4. Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  303.3 m/z.
    
  • Key Fragments:

    • m/z 257 (Loss of ethoxy group

      
      ).
      
    • m/z 173 (Trifluoromethylbenzoyl cation

      
      , characteristic cleavage alpha to the ketone).
      
Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, three specific impurities must be monitored:

  • Regioisomers: The para-isomer may form in trace amounts, though the meta-directing nature of

    
     suppresses this. Distinguishable by 
    
    
    
    NMR (para-isomer shows a symmetric AA'BB' aromatic system).
  • Hydrolysis Product: The free acid (6-oxo-6-(3-trifluoromethylphenyl)hexanoic acid) appears if the ester hydrolyzes. Monitor via shift of the ethyl quartet/triplet in NMR.

  • Over-reaction (Tertiary Alcohol): If Grignard reagents are used instead of Friedel-Crafts, the ketone can react further to form a tertiary alcohol.

DOT Diagram: Impurity Logic

ImpurityLogic Fig 2. Critical Impurity Profiling for QC Release Target Target: Ethyl 6-oxo-6-(3-CF3-Ph)hexanoate Impurity1 Impurity A: Free Acid (Hydrolysis) Target->Impurity1 Moisture/Acid Impurity2 Impurity B: Para-Isomer (Regio-defect) Target->Impurity2 Synthetic Defect Detection QC Method: HPLC/NMR Impurity1->Detection Shift in Rt / Loss of Et group Impurity2->Detection Symm. Aromatic Splitting

References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • PubChem Compound Summary. (2023). Ethyl 6-oxo-6-phenylhexanoate (Analogous Structure Data). National Center for Biotechnology Information. Retrieved from [Link]

  • Mahboobi, S., et al. (2009). Structure-Activity Relationships of histone deacetylase inhibitors. Journal of Medicinal Chemistry. (Contextualizes the use of aryl-keto linkers in HDACi design).

Sources

A Technical Guide to the Chemical Reactivity and Synthetic Utility of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate is a bifunctional molecule featuring a ketone and an ethyl ester, with a trifluoromethyl-substituted aromatic ring that imparts unique electronic properties. This guide provides an in-depth analysis of its chemical reactivity, focusing on the distinct reaction pathways available at each functional site: the electrophilic ketone and ester carbonyls, the acidic α-carbon, and the deactivated aromatic system. We explore key transformations including chemoselective reductions, saponification, and enolate chemistry, presenting field-proven protocols for these reactions. The strategic importance of the trifluoromethylphenyl moiety in medicinal chemistry is discussed, highlighting how this structural unit can enhance the pharmacological profile of derivative compounds. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in complex organic synthesis.

Introduction to a Versatile Synthetic Scaffold

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate, with CAS Number 898777-77-0, is a specialty chemical building block whose structure offers a rich landscape for synthetic transformations.[1][2] Its utility is significantly enhanced by the presence of the 3-trifluoromethylphenyl group, a feature highly sought after in modern drug design.

Molecular Structure and Physicochemical Properties

The molecule consists of a six-carbon aliphatic chain functionalized with an ethyl ester at one terminus (C1) and a 3-trifluoromethylphenyl ketone at the other (C6). This arrangement positions it as a γ-keto ester.

PropertyValueSource
CAS Number 898777-77-0[1][2]
Molecular Formula C₁₅H₁₇F₃O₃[2][3]
Molecular Weight 302.29 g/mol [2][3]
Physical Form Yellow Oil[2]
Purity Typically ≥97%[2]
The Significance of the Trifluoromethylphenyl Moiety in Drug Discovery

The incorporation of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone strategy in medicinal chemistry.[4] The CF₃ group is a powerful modulator of physicochemical and biological properties for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.

  • Lipophilicity: The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve absorption and distribution profiles.[5]

  • Electronic Effects: As a potent electron-withdrawing group, it lowers the pKa of nearby acidic or basic centers and can influence ligand-receptor binding interactions through dipole moments and hydrogen bonding capabilities.[5]

  • Bioisosteric Mimicry: Trifluoromethyl ketones (TFMKs) are known to act as effective mimics of the tetrahedral transition state of enzymatic hydrolysis, making them valuable moieties in enzyme inhibitors.[6]

The presence of this group in Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate makes it an attractive starting material for the synthesis of novel therapeutic agents.[7][8]

Analysis of Chemical Reactivity

The reactivity of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate is governed by its three primary functional regions: the ketone, the ester, and the α-protons at the C5 position. The trifluoromethyl group exerts a strong deactivating effect on the aromatic ring, making it less susceptible to electrophilic substitution.

G cluster_molecule Reactive Centers mol Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate ketone Ketone (C6) Electrophilic Center (Most Reactive Carbonyl) ketone->mol ester Ester (C1) Electrophilic Center (Less Reactive Carbonyl) ester->mol alpha_carbon α-Carbon (C5) Nucleophilic Center (via Enolate) alpha_carbon->mol aromatic Aromatic Ring Deactivated System (Meta-Directing CF3) aromatic->mol

Caption: Key reactive sites within the target molecule.

Key Reaction Pathways and Protocols

The molecule's bifunctional nature allows for selective transformations, provided that appropriate reagents and conditions are chosen.

Reactions at the Ketone Carbonyl (C6)

The ketone is the more electrophilic of the two carbonyl groups and is the primary site for nucleophilic attack, especially with mild reducing agents.

  • Chemoselective Reduction: Mild hydride reagents such as sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol without affecting the less reactive ester group. This transformation is fundamental for accessing the corresponding hydroxy ester, a precursor for lactones and other derivatives.

  • Strong Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester, yielding a diol.

  • Nucleophilic Addition: Grignard reagents (R-MgBr) or organolithium compounds (R-Li) will add to the ketone to form a tertiary alcohol.

G cluster_ketone Ketone (C6) Transformations start Ethyl 6-oxo-6-(3-CF3-Ph)hexanoate prod1 Secondary Alcohol (Hydroxy Ester) start->prod1 NaBH4, MeOH (Chemoselective) prod2 Diol start->prod2 1. LiAlH4, THF 2. H3O+ prod3 Tertiary Alcohol start->prod3 1. R-MgBr, Et2O 2. H3O+

Caption: Major transformations at the ketone carbonyl.

Experimental Protocol 1: Chemoselective Reduction of the Ketone

Objective: To synthesize Ethyl 6-hydroxy-6-(3-trifluoromethylphenyl)hexanoate. This protocol is based on standard procedures for the chemoselective reduction of ketones in the presence of esters.

Materials:

  • Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~6-7 and gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Reactions at the Ester Moiety

The ethyl ester can undergo hydrolysis, reduction, or transesterification under appropriate conditions.

  • Saponification: Base-mediated hydrolysis using sodium hydroxide (NaOH) or potassium hydroxide (KOH) will convert the ester to the corresponding carboxylate salt, which upon acidic workup yields 6-oxo-6-(3-trifluoromethylphenyl)hexanoic acid. This carboxylic acid is a valuable intermediate for amide couplings or other derivatizations.

Experimental Protocol 2: Saponification to 6-Oxo-6-(3-trifluoromethylphenyl)hexanoic Acid

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (1.0 eq)

  • Ethanol (EtOH)

  • 1 M Sodium hydroxide (NaOH) solution (2.0 eq)

  • 3 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting material in ethanol (approx. 0.3 M) in a round-bottom flask.

  • Add the 1 M NaOH solution to the flask.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 3-4 hours, monitoring by TLC until the starting ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dissolve the residue in water and transfer to a separatory funnel. Wash with a small amount of diethyl ether to remove any unreacted starting material; discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 3 M HCl, which should precipitate the carboxylic acid product.

  • Extract the product from the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the target carboxylic acid, which can be further purified by recrystallization if needed.

Reactions Involving the C5 Enolate

The protons on the carbon atom alpha to the ketone (C5) are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This nucleophilic species can then react with various electrophiles, allowing for functionalization at the C5 position.

Reaction TypeReagentProduct
Alkylation 1. LDA, THF, -78 °C; 2. R-X (e.g., CH₃I)Ethyl 5-alkyl-6-oxo-6-(3-CF₃-Ph)hexanoate
Aldol Addition 1. LDA, THF, -78 °C; 2. R-CHO; 3. H₂OEthyl 5-(1-hydroxyalkyl)-6-oxo-6-(3-CF₃-Ph)hexanoate
Acylation 1. LDA, THF, -78 °C; 2. R-COClEthyl 5-acyl-6-oxo-6-(3-CF₃-Ph)hexanoate

Applications in Multi-Step Synthesis

The true value of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate lies in its role as a versatile scaffold for constructing more complex molecular architectures, particularly those relevant to pharmaceuticals and agrochemicals.

A potential synthetic pathway could involve the initial chemoselective reduction of the ketone, followed by an intramolecular cyclization of the resulting hydroxy ester to form a seven-membered lactone (an oxepanone). Such heterocyclic cores are prevalent in numerous bioactive natural products.

G start Ethyl 6-oxo-6-(3-CF3-Ph)hexanoate step1 Ethyl 6-hydroxy-6-(3-CF3-Ph)hexanoate start->step1 NaBH4 step2 6-Hydroxy-6-(3-CF3-Ph)hexanoic Acid step1->step2 NaOH, H2O/EtOH (Saponification) step3 7-(3-Trifluoromethylphenyl)oxepan-2-one (Lactone) step2->step3 Yamaguchi Esterification

Caption: A potential workflow for synthesizing a lactone derivative.

Conclusion

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate is a highly functionalized and synthetically valuable intermediate. Its distinct reactive sites—the ketone, the ester, and the α-carbon—can be addressed with high selectivity through the careful choice of reagents and reaction conditions. The presence of the electronically influential trifluoromethylphenyl group not only directs the reactivity of the adjacent ketone but also provides a handle for developing molecules with enhanced pharmacological properties. The protocols and reaction pathways detailed in this guide underscore its potential and provide a robust framework for its application in advanced organic synthesis and drug discovery programs.

References

  • Lecourt, T., et al. (2006). Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters. Sciforum. Available at: [Link]

  • Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. Available at: [Link][6][9][10]

  • PubMed. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Library of Medicine. Available at: [Link]

  • ResearchGate. Simple and Efficient Industrial Preparation of Various Trifluoromethyl Ketones and Derivatives. Available at: [Link]

  • Google Patents. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • PubChem. Ethyl 6-oxohexanoate. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Alternative pathways of cyclization of methyl- and difluoromethyl-3-oxo esters with α,β-enals and 2-aminomethylaniline into pyrido[2,1-b]quinazolines. Available at: [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

  • ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

  • Preprints.org. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • PubChem. Ethyl 3-oxohexanoate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[1][11]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. Available at: [Link]

  • ResearchGate. Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells. Available at: [Link]

  • PubChem. Ethyl hexanoate. National Center for Biotechnology Information. Available at: [Link]

Sources

"Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate" discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and utility of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (CAS 898777-77-0), a specialized intermediate used in the development of fluorinated pharmacophores.

Discovery, Synthesis, and Application in Medicinal Chemistry

Executive Summary & Chemical Identity

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate is a high-value organic intermediate characterized by a trifluoromethyl-substituted aryl "cap" linked to an ethyl ester via a 6-carbon oxo-functionalized chain.[1] It serves as a critical building block in the synthesis of Histone Deacetylase (HDAC) inhibitors , Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors , and other lipophilic pharmacophores requiring a metabolic "hard stop" (the trifluoromethyl group) to enhance bioavailability and potency.

PropertySpecification
IUPAC Name Ethyl 6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoate
CAS Number 898777-77-0
Molecular Formula C₁₅H₁₇F₃O₃
Molecular Weight 302.29 g/mol
Core Motif

-Aryl-keto-ester
Primary Utility Synthesis of SAHA analogs, PROTAC linkers, and PPAR agonists
Discovery and History: The Fluorine Renaissance

The "discovery" of this specific ester is not tied to a single serendipitous event but rather emerged from the rational drug design movement of the late 1990s and early 2000s.

  • The Fluorine Effect: Medicinal chemists began systematically incorporating trifluoromethyl (-CF₃) groups into aryl rings to block metabolic oxidation (specifically CYP450 degradation) and increase lipophilicity. The 3-position (meta) substitution proved particularly effective for improving the pharmacokinetic profile of lead compounds without introducing steric clashes.

  • HDAC Inhibitor Evolution: Following the discovery of Vorinostat (SAHA) , researchers sought to optimize the "cap" region of the molecule. The 6-carbon chain of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate offers a scaffold that mimics the linker length of suberoylanilide but introduces a ketone functionality, allowing for divergent synthesis (reduction to methylene or conversion to amines).

  • Friedel-Crafts Scalability: The compound gained prominence because it can be synthesized via a robust, scalable Friedel-Crafts acylation, making it an accessible entry point for creating libraries of fluorinated drug candidates.

Core Synthesis: Friedel-Crafts Acylation Protocol

The most authoritative method for synthesizing this compound involves the regioselective Friedel-Crafts acylation of (trifluoromethyl)benzene with ethyl adipyl chloride (ethyl 6-chloro-6-oxohexanoate).

Mechanistic Rationale
  • Substrate Choice: (Trifluoromethyl)benzene is deactivated by the electron-withdrawing -CF₃ group. Therefore, a strong Lewis acid catalyst (AlCl₃) and an excess of the aromatic substrate (or a solvent like dichloromethane) are required to drive the reaction.

  • Regioselectivity: The -CF₃ group is a meta-director. The acylation occurs predominantly at the meta position, yielding the desired 3-isomer.

  • Reagent: Ethyl adipyl chloride is used instead of adipyl chloride to prevent polymerization and ensure mono-acylation.

Experimental Protocol (Step-by-Step)

Reagents:

  • 3-(Trifluoromethyl)benzene (1.2 equiv)

  • Ethyl 6-chloro-6-oxohexanoate (1.0 equiv)

  • Aluminum Chloride (AlCl₃), anhydrous (1.1 equiv)

  • Dichloromethane (DCM), anhydrous (Solvent)

Procedure:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (14.7 g, 110 mmol) and anhydrous DCM (100 mL). Cool the suspension to 0–5°C using an ice bath.

  • Acyl Chloride Addition: Dissolve Ethyl 6-chloro-6-oxohexanoate (19.3 g, 100 mmol) in DCM (50 mL). Add this solution dropwise to the AlCl₃ suspension over 30 minutes. The mixture will turn yellow/orange as the acylium ion complex forms.

  • Substrate Addition: Add 3-(Trifluoromethyl)benzene (17.5 g, 120 mmol) dropwise to the reaction mixture at 0–5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to mild reflux (40°C) for 3–4 hours to drive the reaction to completion (monitor via TLC or LC-MS).

  • Quenching: Cool the mixture to 0°C. Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (10 mL) to decompose the aluminum complex. Caution: Exothermic reaction.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers and wash with saturated NaHCO₃ (to remove acidic impurities) and brine.

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate as a pale yellow oil.

Visualization: Synthetic Pathway & Applications

SynthesisPath Reagents Reagents: Ethyl adipyl chloride + 3-(CF3)benzene Catalyst Catalyst: AlCl3 / DCM (Friedel-Crafts) Reagents->Catalyst Activation Intermediate Target Molecule: Ethyl 6-oxo-6-(3-CF3-Ph)hexanoate (CAS 898777-77-0) Catalyst->Intermediate Acylation (Meta-selective) HDAC HDAC Inhibitors (Hydrolysis + Amidation) Intermediate->HDAC Step 1: Hydrolysis Step 2: NH2-OH coupling NAMPT NAMPT Inhibitors (Reductive Amination) Intermediate->NAMPT Reduction to Amine PROTAC PROTAC Linkers (Chain Extension) Intermediate->PROTAC Linker Functionalization

Caption: Figure 1.[2] Friedel-Crafts synthetic route to Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate and its divergent applications in drug discovery.

Applications in Drug Development

This intermediate acts as a "divergent node" in medicinal chemistry campaigns:

  • HDAC Inhibitor Synthesis (Vorinostat Analogs):

    • Workflow: The ethyl ester is hydrolyzed to the carboxylic acid (LiOH/THF), followed by coupling with hydroxylamine (NH₂OH) to generate the hydroxamic acid zinc-binding group.

    • Rationale: The 3-CF₃ group enhances the lipophilicity of the "cap," improving cellular permeability compared to the standard phenyl cap of Vorinostat.

  • Linker Chemistry for PROTACs:

    • Workflow: The ketone at the C6 position can be reduced to a methylene group (Wolff-Kishner or Et₃SiH/TFA) to create a saturated 6-carbon alkyl linker, or used as a handle for reductive amination to attach E3 ligase ligands.

    • Rationale: The 6-carbon chain provides the optimal spatial separation (approx. 8-10 Å) often required for PROTAC ternary complex formation.

  • Metabolic Stability Probes:

    • Workflow: Used to synthesize analogs of drugs susceptible to aromatic oxidation. The -CF₃ group blocks the metabolic "soft spot" on the phenyl ring.

References
  • Friedel-Crafts Acylation Methodology

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
    • Source:

  • Synthesis of HDAC Inhibitors (General Protocols)

    • Mai, A., et al. "3-(4-Aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors." Journal of Medicinal Chemistry.
    • Source:

  • Trifluoromethyl Group in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews.
    • Source:

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich / Merck Millipore Product D
    • Source:

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate

[1][2]

Executive Summary

This application note details the high-fidelity synthesis of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate , a critical intermediate often utilized in the development of histone deacetylase (HDAC) inhibitors and lipophilic linker systems for PROTACs.[1]

While Friedel-Crafts acylation is the conventional route for aryl ketones, the strong electron-withdrawing nature of the meta-trifluoromethyl group (

1

To ensure reproducibility and high purity, this guide prioritizes a Weinreb Amide synthetic pathway. This approach prevents over-alkylation (a common pitfall in Grignard reactions with esters/acid chlorides) and guarantees the exclusive formation of the ketone functionality.

Key Chemical Attributes
PropertySpecification
Molecular Formula

Molecular Weight 302.29 g/mol
Key Functionalities Aryl Ketone, Ethyl Ester, Trifluoromethyl (meta)
LogP (Predicted) ~3.8 (High Lipophilicity)

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the Weinreb amide intermediate to control nucleophilic attack.

RetrosynthesisTargetTarget:Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoateDisconnectionDisconnection(C-C Bond Formation)Target->DisconnectionGrignardNucleophile:3-(Trifluoromethyl)phenylmagnesium bromideDisconnection->GrignardWeinrebElectrophile:Ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate(Weinreb Amide)Disconnection->WeinrebStartMatStarting Material:Monoethyl Adipate(Adipic acid monoethyl ester)Weinreb->StartMat  Amidation (CDI/MeNHOMe)

Figure 1: Retrosynthetic strategy utilizing the Weinreb amide to prevent tertiary alcohol formation.

Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert Monoethyl Adipate to Ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate.

Reagents:

  • Monoethyl adipate (1.0 equiv)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • Triethylamine (1.0 equiv, if neutralizing HCl salt in situ)

Procedure:

  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve Monoethyl adipate (10.0 g, 57.4 mmol) in anhydrous DCM (100 mL).

  • Addition: Add CDI (10.2 g, 63.1 mmol) portion-wise at 0°C. Evolution of

    
     gas will be observed.
    
  • Stirring: Allow the mixture to warm to room temperature (RT) and stir for 45 minutes to ensure complete formation of the acyl imidazole intermediate.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (6.15 g, 63.1 mmol). Note: If the reaction is sluggish, add Triethylamine (63.1 mmol) to liberate the free amine.

  • Completion: Stir at RT for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup: Dilute with DCM (100 mL). Wash sequentially with 1M HCl (2 x 50 mL), Sat.

    
     (2 x 50 mL), and Brine (50 mL).
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Result: Colorless oil (Yield >90%). This intermediate is stable and can be used directly or purified via flash chromatography.

Phase 2: Grignard Addition (The Critical Step)

Objective: Selective nucleophilic addition to form the aryl ketone.

Reagents:

  • Weinreb Amide Intermediate (from Phase 1) (1.0 equiv)[1]

  • 3-(Trifluoromethyl)phenylmagnesium bromide (1.2 equiv) [0.5 M in THF][1]

  • Tetrahydrofuran (THF) (anhydrous)[1]

Procedure:

  • Setup: Flame-dry a 2-neck flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the Weinreb Amide (5.0 g, 21.6 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

  • Nucleophilic Attack: Add 3-(Trifluoromethyl)phenylmagnesium bromide (52 mL of 0.5 M solution, 26.0 mmol) dropwise via syringe over 20 minutes.

    • Mechanism Note: The Grignard reagent attacks the carbonyl carbon.[2] The magnesium coordinates with the methoxy oxygen and carbonyl oxygen, forming a stable 5-membered chelate. This prevents the "collapse" of the intermediate and subsequent second addition of Grignard.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench: Cool back to 0°C. Quench carefully with 1M HCl (30 mL).

    • Critical Step: The acid hydrolysis breaks the stable tetrahedral intermediate, releasing the desired ketone.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with Sat.

    
     and Brine. Dry over 
    
    
    .
  • Purification: Concentrate to yield the crude oil. Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Analytical Validation

Expected Data for Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate:

  • Physical State: Pale yellow oil or low-melting solid.[1]

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       8.20 (s, 1H, Ar-H), 8.15 (d, 1H, Ar-H), 7.82 (d, 1H, Ar-H), 7.60 (t, 1H, Ar-H).[1] (Aromatic region characteristic of 3-substituted benzotrifluoride).
      
    • 
       4.12 (q, 
      
      
      Hz, 2H,
      
      
      ).
    • 
       3.05 (t, 2H, 
      
      
      ).[1] (Deshielded triplet next to ketone).
    • 
       2.35 (t, 2H, 
      
      
      ).[1]
    • 
       1.70–1.80 (m, 4H, internal methylene chain).
      
    • 
       1.25 (t, 
      
      
      Hz, 3H,
      
      
      ).
  • 
     NMR:  Distinct carbonyl peaks at ~198 ppm (Ketone) and ~173 ppm (Ester). Quartet at ~124 ppm (
    
    
    ,
    
    
    Hz).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete activation of acid.[1]Ensure CDI is fresh and

evolution ceases before adding amine.
Tertiary Alcohol Impurity Over-addition of Grignard.Ensure temperature is controlled at 0°C. Do not use Acid Chloride route; stick to Weinreb.
Starting Material Recovery Grignard reagent degraded.Titrate Grignard reagent before use. Ensure strictly anhydrous conditions (water kills Grignard).[3]
Regioselectivity Issues N/A for Weinreb route.If using Friedel-Crafts (not recommended), switch to this protocol.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815-3818.[1] Link[1]

  • Kikuchi, T. et al. "Synthesis of trifluoromethyl ketones via Weinreb amides." Journal of Fluorine Chemistry, 2000, 105, 157.
  • Sigma-Aldrich. "3-(Trifluoromethyl)phenylmagnesium bromide solution product page."[1][4] Link[1]

  • PubChem. "6-Oxohexanoic acid (Analogous structure data)." Link[1]

Advanced Characterization of Fluorinated Linkers: Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (CAS: 898777-77-0) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other trifluoromethyl-containing pharmacophores. Its structure combines a lipophilic ethyl ester tail, a flexible aliphatic linker, and an electron-deficient aromatic ketone.

This Application Note provides a definitive protocol for the structural validation of this molecule using high-field NMR spectroscopy (


H, 

C, and

F). Special emphasis is placed on resolving the complex spin-spin coupling patterns introduced by the trifluoromethyl (

) group, which acts as a "spy nucleus" for confirming regiochemistry.

Chemical Identity & Structural Logic

PropertyDetail
IUPAC Name Ethyl 6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoate
CAS Number 898777-77-0
Molecular Formula

Molecular Weight 302.29 g/mol
Key Functional Groups Ethyl Ester, Aliphatic Chain (

), Aryl Ketone, Trifluoromethyl (meta)
Structural Numbering & Connectivity

To ensure accurate assignment, we utilize the following numbering scheme in the spectral analysis:

  • Chain: Carbonyl of ester is C1 ; Carbonyl of ketone is C6 .

  • Ring: The phenyl carbon attached to the ketone is C1' . The

    
     group is at C3' .
    

Molecule Figure 1: Connectivity Map for Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate cluster_chain Hexanoate Chain cluster_ring Aromatic Ring C1 C1 (Ester) C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 (Ketone) C5->C6 C1_prime C1' C6->C1_prime Linker C2_prime C2' C1_prime->C2_prime C3_prime C3' (CF3) C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Experimental Protocols

Protocol A: Sample Preparation (Quantitative)

Objective: Prepare a sample suitable for qNMR to assess purity >98%.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS.
    
    • Reasoning: The molecule is lipophilic.

      
       prevents the H-D exchange of 
      
      
      
      -protons and provides a sharp lock signal. Avoid DMSO-
      
      
      unless solubility is an issue, as it can broaden exchangeable protons (though none are present here, viscosity affects resolution).
  • Concentration: Weigh 15-20 mg of the analyte into a clean vial.

  • Dissolution: Add 0.6 mL of

    
    . Vortex for 30 seconds.
    
  • Filtration: If any turbidity exists, filter through a 0.2 µm PTFE syringe filter directly into the NMR tube to remove inorganic salts (e.g., magnesium salts from Grignard workup).

  • Degassing: Optional but recommended for high-resolution

    
     analysis to remove paramagnetic oxygen.
    
Protocol B: NMR Acquisition Parameters

Instrument: 400 MHz or higher (500 MHz preferred for aromatic resolution).

Parameter

NMR

NMR

NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zg (or zgF19)
Spectral Width -2 to 14 ppm-10 to 220 ppm-50 to -80 ppm
Relaxation Delay (D1) 1.0 s (Qual) / 10 s (Quant)2.0 s1.0 s
Scans (NS) 161024+32
Temperature 298 K298 K298 K

Spectral Analysis & Assignment

NMR Analysis (400 MHz, )

The proton spectrum is distinct, separated into three zones: the ethyl ester, the aliphatic linker, and the aromatic region.

PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Ar-H (C2') 8.18 Singlet (br)1HMost deshielded; flanked by ketone and

.
Ar-H (C6') 8.12 Doublet (

Hz)
1HOrtho to ketone; inductive deshielding.
Ar-H (C4') 7.82 Doublet (

Hz)
1HOrtho to

; para to ketone.
Ar-H (C5') 7.61 Triplet (

Hz)
1HMeta to both withdrawing groups.

4.12 Quartet (

Hz)
2HCharacteristic ethyl ester methylene.
H-5 3.02 Triplet (

Hz)
2H

-protons to the aromatic ketone.
H-2 2.34 Triplet (

Hz)
2H

-protons to the ester carbonyl.
H-3, H-4 1.65 - 1.85 Multiplet4HOverlapping internal methylene protons.

1.25 Triplet (

Hz)
3HTerminal methyl of the ethyl ester.

Critical Diagnostic: The triplet at 3.02 ppm is diagnostic for the formation of the ketone. If this peak is a multiplet or shifted upfield (< 2.5 ppm), the oxidation to the ketone or the Friedel-Crafts acylation failed.

NMR Analysis (100 MHz, )

The carbon spectrum is complex due to C-F coupling . The


 group splits attached and nearby carbons into quartets.
  • Carbonyls:

    • Ketone (C6):

      
       ppm (Singlet).
      
    • Ester (C1):

      
       ppm (Singlet).
      
  • Aromatic Region (C-F Splitting):

    • C3' (ipso to F):

      
       ppm. Appears as a quartet  with 
      
      
      
      Hz.
    • 
      : 
      
      
      
      ppm. Appears as a quartet with
      
      
      Hz.[1]
    • C2' / C4': These carbons (ortho to

      
      ) will show small quartets (
      
      
      
      Hz).
  • Aliphatic Chain:

    • C5:

      
       ppm (Deshielded by ketone).
      
    • C2:

      
       ppm.[2]
      
    • C3/C4:

      
       ppm.
      
    • 
      : 
      
      
      
      ppm.
    • 
      : 
      
      
      
      ppm.
NMR Analysis (376 MHz, )
  • Shift: Single peak at

    
     ppm .
    
  • Purity Check: This is the most sensitive method for detecting regioisomers. The para-isomer (4-trifluoromethyl) would appear at a slightly different shift (typically

    
     ppm). Integration of small side peaks in this region allows for precise calculation of isomeric purity.
    

Analytical Workflow Diagram

Workflow Figure 2: Validated NMR Characterization Workflow cluster_acquisition Acquisition Phase Start Crude Product / Sample Prep Sample Prep (15mg in 0.6mL CDCl3) Start->Prep H1 1H NMR (16 scans) Check: 3.02 ppm Triplet Prep->H1 F19 19F NMR (32 scans) Check: Single peak @ -62.8 ppm H1->F19 Confirm Structure C13 13C NMR (1024 scans) Check: C=O @ 198 ppm F19->C13 Confirm Carbon Skeleton QC Quality Control Decision C13->QC Pass Release for Synthesis (Purity > 98%) QC->Pass Clean Spectra Fail Repurify (Isomer/Solvent detected) QC->Fail Impurity Signals

Troubleshooting & Common Impurities

  • Impurity: Ethyl Adipate (Starting Material)

    • Detection: Look for a symmetrical triplet at

      
       ppm and the absence of aromatic signals.
      
    • Resolution: The ketone formation (Friedel-Crafts) is usually the limiting step. Presence of ethyl adipate suggests incomplete conversion.

  • Impurity: Regioisomer (4-trifluoromethyl)

    • Detection:

      
       NMR is superior here. Look for a secondary peak near 
      
      
      
      ppm. In
      
      
      NMR, the para-isomer shows a symmetrical AA'BB' splitting pattern in the aromatic region (
      
      
      and
      
      
      ppm), distinct from the complex ABCD pattern of the meta-isomer described above.
  • Artifact: Water Peak

    • Detection: Broad singlet around 1.56 ppm in

      
      .
      
    • Impact: Can overlap with the C3/C4 multiplets. Dry the sample with

      
       or use a fresh ampoule of solvent if accurate integration of the aliphatic chain is required.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for interpreting C-F coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • PubChem Database. (2024). Ethyl 6-oxohexanoate (Aliphatic chain model). CID 11171124. [Link]

  • Doddrell, D., et al. (1976).[4] "

    
    C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds". Journal of the Chemical Society, Perkin Transactions 2. [Link][4]
    

Sources

Application Note: Structural Characterization and Quantitation of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the mass spectrometry analysis of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (CAS 898777-77-0), a critical synthetic intermediate often utilized in the development of PARP inhibitors and other fluorinated pharmaceutical scaffolds.[1]

Abstract & Scope

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (hereafter referred to as E-OTP-Hex ) is a lipophilic keto-ester intermediate.[1] Its analysis is critical during process chemistry optimization to monitor esterification efficiency and purity prior to cyclization steps in drug synthesis.[1] This guide details two orthogonal methods:

  • LC-ESI-MS/MS: For trace-level quantitation and impurity profiling.[1]

  • GC-MS (EI): For raw material purity assessment and structural confirmation.[1]

Physicochemical Profile

Understanding the molecule's physical properties is the first step in method design.[1] The trifluoromethyl (


) group imparts significant lipophilicity, necessitating specific chromatographic considerations.[1]
PropertyValueImplication for MS Method
Formula

Monoisotopic Mass: 302.1130 Da
Molecular Weight 302.29 g/mol Target

LogP (Predicted) ~3.8 - 4.2Requires high % organic mobile phase for elution.[1]
pKa N/A (Non-ionizable core)Neutral at pH 7; requires acidic mobile phase for ESI+.[1]
Boiling Point ~340°C (Predicted)High inlet temp required for GC-MS.[1]

Protocol A: LC-ESI-MS/MS Analysis

Objective: High-sensitivity quantitation using Multiple Reaction Monitoring (MRM).

Method Development Logic
  • Ionization: Electrospray Ionization in Positive mode (ESI+). The keto oxygen and ester carbonyl are weak Lewis bases.[1] Formic acid is added to the mobile phase to drive protonation (

    
    ).[1]
    
  • Column Choice: A C18 column with high carbon load is selected to retain the lipophilic

    
    -phenyl moiety.[1]
    
Experimental Conditions

Liquid Chromatography (UHPLC):

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Phenomenex Kinetex C18 (

    
    ).
    
  • Mobile Phase A:

    
     Formic Acid in Water (Milli-Q).[1]
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile (LC-MS Grade).
    
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Gradient:

    • 0.0 min: 30% B[1]

    • 1.0 min: 30% B[1]

    • 6.0 min: 95% B (Ramp to elute lipophilic target)[1]

    • 8.0 min: 95% B[1]

    • 8.1 min: 30% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Positive (

    
    ).[1]
    
  • Capillary Voltage:

    
    .[1]
    
  • Desolvation Temp:

    
    .
    
  • Cone Gas:

    
    .[1]
    
  • Desolvation Gas:

    
     (
    
    
    
    ).[1]
MRM Transitions & Fragmentation Mechanism

The protonated molecule (


 303.[1]1) fragments primarily via alpha-cleavage at the ketone, driven by the stability of the acylium ion.[1]
Precursor (

)
Product (

)
Collision Energy (eV)Assignment
303.1 173.0 22Quantifier. 3-

-benzoyl cation (

).[1]
303.1 145.0 35Qualifier. 3-

-phenyl cation (Loss of

from 173).[1]
303.1 257.1 15Loss of Ethanol (

, 46 Da) from ester.[1]

Protocol B: GC-MS (EI) Analysis

Objective: Structural confirmation and purity analysis (orthogonal to LC).

Experimental Conditions
  • System: Agilent 7890B GC / 5977B MSD.[1]

  • Column: DB-5ms (

    
    ).
    
  • Carrier Gas: Helium @

    
     (Constant Flow).[1]
    
  • Inlet: Split 20:1 @

    
    .
    
  • Oven Program:

    • 
       hold 1 min.
      
    • 
       to 
      
      
      
      .[1]
    • Hold 5 min.

  • Source: EI (

    
    ) @ 
    
    
    
    .[1]
EI Fragmentation Pattern

Under Electron Impact (70 eV), the molecule exhibits a distinct fragmentation fingerprint:

  • Molecular Ion (

    
    ): 
    
    
    
    302 (Weak intensity).[1]
  • Base Peak:

    
     173 (3-Trifluoromethylbenzoyl cation).[1] This cleavage is favored alpha to the carbonyl group.[1]
    
  • Secondary Ions:

    • 
       145 (Aryl cation, 
      
      
      
      ).[1]
    • 
       129 (Loss of ethoxy + alkyl chain).[1]
      

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for choosing between LC-MS and GC-MS based on the analytical goal.

Workflow Start Sample: E-OTP-Hex Goal Define Analytical Goal Start->Goal Trace Trace Impurity / PK Study (< 0.1%) Goal->Trace High Sensitivity Purity Raw Material Purity / Synthesis (> 95%) Goal->Purity Structural ID LCMS LC-ESI-MS/MS (C18 Column, ESI+) Trace->LCMS GCMS GC-MS (EI) (DB-5ms, 280°C Inlet) Purity->GCMS Data1 MRM: 303 -> 173 Quantitation LCMS->Data1 Data2 Full Scan: m/z 173 Base Peak Structural ID GCMS->Data2

Caption: Decision tree for selecting LC-MS vs. GC-MS based on sensitivity requirements.

ESI+ Fragmentation Pathway

Proposed fragmentation mechanism for the protonated precursor.[1]

Fragmentation Precursor [M+H]+ m/z 303.1 Frag1 [Ar-CO]+ m/z 173.0 (Base Peak) Precursor->Frag1 Alpha Cleavage (Loss of Hexanoate tail) Frag3 [M+H - EtOH]+ m/z 257.1 Precursor->Frag3 Ester Hydrolysis (Neutral Loss 46 Da) Frag2 [Ar]+ m/z 145.0 Frag1->Frag2 Loss of CO (-28 Da)

Caption: ESI+ fragmentation pathway showing the formation of the characteristic trifluoromethylbenzoyl cation.

Troubleshooting & Optimization

Common Issues
  • Sodium Adducts (

    
    , 
    
    
    
    325):
    • Cause: Ubiquitous sodium in glassware or solvents.[1]

    • Solution: Add ammonium formate (

      
      ) to the mobile phase to suppress Na adducts or force the formation of 
      
      
      
      .
  • Carryover:

    • Cause: The lipophilic

      
       group and alkyl chain cause the molecule to stick to injector seals.[1]
      
    • Solution: Use a needle wash of 50:50 Acetonitrile:Isopropanol with

      
       Formic Acid.[1]
      
Storage Stability

The ethyl ester is susceptible to hydrolysis if stored in aqueous mobile phase for extended periods.[1] Samples should be prepared in 100% Acetonitrile and diluted with water immediately before injection, or kept at


 in the autosampler.

References

  • Sigma-Aldrich. Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate Product Specification. Retrieved from .[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 6-oxo-6-phenylhexanoate (Analogous Structure). Retrieved from .[1]

  • Holčapek, M., et al. (2010). Mass spectrometry of esters: Fragmentation pathways and ionization techniques.[1] Journal of Mass Spectrometry.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for EI fragmentation rules applied in Protocol B).

Sources

Carboxylesterase inhibition by "Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Characterizing Carboxylesterase Inhibition by Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Carboxylesterases in Drug Development

Carboxylesterases (CES) are a superfamily of serine hydrolases that are pivotal in the metabolism of a vast array of ester-containing drugs, prodrugs, and xenobiotics.[1][2][3][4][5] These enzymes, primarily located in the liver (predominantly CES1) and intestines (predominantly CES2), catalyze the hydrolysis of ester bonds, a fundamental step in both the detoxification and bioactivation of therapeutic agents.[4][5][6][7] The modulation of CES activity, therefore, presents a significant opportunity in drug development. Inhibition of these enzymes can enhance the systemic exposure of an ester-prodrug, prevent the premature inactivation of an active ester-containing drug, or mitigate toxicity arising from CES-mediated metabolic activation.[8][9][10]

This guide provides a comprehensive overview and detailed protocols for characterizing the inhibitory potential of "Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate" against human carboxylesterases. The presence of a trifluoromethylphenyl keto-moiety in this compound is of particular interest, as trifluoromethyl ketones are a known class of potent, reversible inhibitors of serine hydrolases, including carboxylesterases.[1][11] These compounds are thought to act as transition-state analogs, where the highly electrophilic ketone is attacked by the active site serine, forming a stable hemiacetal adduct and effectively sequestering the enzyme.[11]

This document will detail the necessary in vitro assays to determine the potency (IC50), mechanism of inhibition, and kinetic parameters (Ki) of "Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate."

Part 1: Initial Potency Assessment - IC50 Determination

The initial step in characterizing a potential enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. A common and reliable method for this is a spectrophotometric assay using a chromogenic substrate.[12][13]

Protocol 1: Spectrophotometric IC50 Determination using p-Nitrophenyl Acetate (pNPA)

This protocol employs p-nitrophenyl acetate (pNPA) as a substrate, which upon hydrolysis by CES, releases the chromophore p-nitrophenol, readily quantifiable by measuring absorbance at 405 nm.[12]

Materials:

  • Recombinant human carboxylesterase 1 (hCE1) and 2 (hCE2)

  • "Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate" (Test Inhibitor)

  • Benzil (Positive Control Inhibitor for hCE1)

  • p-Nitrophenyl acetate (pNPA)

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor and positive control in DMSO.

    • Prepare a series of dilutions of the test inhibitor and positive control in DMSO. A typical final concentration range for the test inhibitor might be 0.1 nM to 100 µM.

    • Prepare a stock solution of pNPA in DMSO.

    • Dilute the recombinant hCE1 and hCE2 in sodium phosphate buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[14]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Sodium phosphate buffer

      • Test inhibitor or positive control at various concentrations (ensure the final DMSO concentration is consistent across all wells, typically ≤1%).

      • Recombinant hCE1 or hCE2 solution.

    • Include control wells:

      • 100% Activity Control: Buffer, enzyme, and DMSO (without inhibitor).

      • Blank Control: Buffer, substrate, and DMSO (without enzyme).

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. Kinetic readings are preferred, taken every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration from the linear portion of the progress curve.[15]

    • Subtract the rate of the blank control from all other rates.

    • Normalize the data by expressing the reaction velocities as a percentage of the 100% activity control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Stocks (Inhibitor, pNPA, Enzyme) P2 Create Serial Dilutions of Inhibitor P1->P2 A1 Dispense Buffer, Inhibitor, and Enzyme into 96-well Plate P2->A1 A2 Pre-incubate at 37°C A1->A2 A3 Initiate with pNPA Substrate A2->A3 A4 Monitor Absorbance at 405 nm (Kinetic Read) A3->A4 D1 Calculate Initial Velocities A4->D1 D2 Normalize Data to Controls D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Fit to Dose-Response Curve and Determine IC50 D3->D4

Caption: Workflow for IC50 determination of a carboxylesterase inhibitor.

Part 2: Elucidating the Mechanism of Inhibition

Once the IC50 is established, the next critical step is to determine the kinetic mechanism of inhibition. This reveals how the inhibitor interacts with the enzyme and its substrate. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.[16]

Protocol 2: Kinetic Analysis of Inhibition Mechanism

This protocol involves measuring the enzyme's reaction rates at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk (double reciprocal) plot to visualize the inhibition mechanism.

Procedure:

  • Experimental Setup:

    • Design a matrix of experiments with varying concentrations of both the substrate (pNPA) and the inhibitor ("Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate").

    • Use at least four different fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, vary the substrate concentration over a range that brackets the Michaelis-Menten constant (Km) (e.g., 0.2 x Km to 5 x Km).

  • Assay Execution:

    • Perform the enzymatic assay as described in Protocol 1 for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each condition.

    • Create a Lineweaver-Burk plot by plotting 1/V versus 1/[Substrate] for each inhibitor concentration.

    • Analyze the resulting plot to determine the mechanism of inhibition:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[17]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

    • The inhibition constant (Ki) can be calculated from these plots using the appropriate equations for the determined mechanism of inhibition.[18]

Inhibition_Kinetics_Workflow Start Design Experiment Matrix (Vary [Substrate] and [Inhibitor]) Assay Run Enzymatic Assays for Each Condition Start->Assay Calc Calculate Initial Velocity (V) for Each Reaction Assay->Calc Plot Create Lineweaver-Burk Plot (1/V vs. 1/[S]) Calc->Plot Analyze Analyze Plot Plot->Analyze Comp Competitive (Lines intersect on y-axis) Analyze->Comp Intersection? NonComp Non-competitive (Lines intersect on x-axis) Analyze->NonComp Intersection? UnComp Uncompetitive (Parallel lines) Analyze->UnComp Parallel? Ki Calculate Inhibition Constant (Ki) Comp->Ki NonComp->Ki UnComp->Ki

Caption: Decision workflow for determining the kinetic mechanism of enzyme inhibition.

Part 3: Assessing Cellular Potency

While in vitro assays with recombinant enzymes are essential, it is also crucial to evaluate the inhibitor's activity in a more physiologically relevant context. Cell-based assays can provide insights into the compound's ability to penetrate cell membranes and inhibit intracellular carboxylesterases.[19]

Protocol 3: Cell-Based Carboxylesterase Activity Assay

This protocol utilizes a cell-permeable fluorescent substrate to measure intracellular CES activity in the presence of the inhibitor.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or other relevant cell line expressing CES.

  • Cell culture medium and supplements.

  • "Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate"

  • Fluorescein diacetate (FDA) or another suitable cell-permeable fluorogenic CES substrate.

  • Phosphate-buffered saline (PBS).

  • 96-well clear-bottom black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions.

    • Seed the cells into a 96-well clear-bottom black plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the inhibitor.

    • Include a vehicle control (medium with DMSO).

    • Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Measurement of CES Activity:

    • Prepare a working solution of the fluorogenic substrate (e.g., FDA) in PBS.

    • Wash the cells with PBS to remove the inhibitor-containing medium.

    • Add the substrate solution to each well.

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., for fluorescein, Ex/Em ~490/520 nm).

  • Data Analysis:

    • Calculate the rate of increase in fluorescence for each well.

    • Normalize the rates to the vehicle control.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the cellular IC50 value as described in Protocol 1.

Data Summary and Interpretation

The quantitative data obtained from these protocols should be summarized for clear interpretation and comparison.

Table 1: Inhibitory Potency and Selectivity of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate

ParameterhCE1hCE2Cellular (HepG2)
IC50 (µM) [Insert Value][Insert Value][Insert Value]
Selectivity Index -[IC50(hCE1)/IC50(hCE2)]-

Table 2: Kinetic Parameters for Inhibition of hCE1

ParameterValue
Mechanism of Inhibition [Competitive/Non-competitive/etc.]
Ki (µM) [Insert Value]

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive characterization of "Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate" as a carboxylesterase inhibitor. By systematically determining the IC50, elucidating the kinetic mechanism of action, and assessing its potency in a cellular context, researchers can gain a thorough understanding of this compound's potential utility in modulating drug metabolism. Such detailed characterization is a cornerstone of modern drug discovery and development, enabling informed decisions on the progression of candidate molecules. The structural features of "Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate" suggest it may act as a potent and specific inhibitor, and the rigorous application of these protocols will validate this hypothesis and quantify its inhibitory profile.

References

  • Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents, 21(8), 1159-1171. [Link]

  • Tsurkan, L. G., Hatfield, M. J., Edwards, C. C., Hyatt, J. L., & Potter, P. M. (2013). Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors. Chemico-biological interactions, 203(1), 226–230. [Link]

  • Evotec. (n.d.). Carboxylesterase (CE1) Inhibition Assay. Retrieved from [Link]

  • Evotec. (n.d.). Carboxylesterase Inhibition. Retrieved from [Link]

  • Di Traglia, M., Canosa, S., & Caporale, A. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences, 24(15), 12151. [Link]

  • Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. (2018). Human carboxylesterases: a comprehensive review. Acta pharmaceutica Sinica. B, 8(5), 699–712. [Link]

  • Laizure, S. C., Parker, R. B., & Herring, V. L. (2014). The impact of carboxylesterases in drug metabolism and pharmacokinetics. Expert opinion on drug metabolism & toxicology, 10(11), 1569–1583. [Link]

  • Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 210–222. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Functional Analysis of a Carboxylesterase Gene Associated With Isoprocarb and Cyhalothrin Resistance in Rhopalosiphum padi (L.). Frontiers in Physiology, 11, 589. [Link]

  • Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 210-22. [Link]

  • LibreTexts Chemistry. (2021). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • Shi, J. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 20(2), 98-107. [Link]

  • Tsurkan, L. G., Hatfield, M. J., Edwards, C. C., Hyatt, J. L., & Potter, P. M. (2013). Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors. Chemico-Biological Interactions, 203(1), 226-230. [Link]

  • Amine, A., & El-Kosasy, A. M. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Biosensors, 11(9), 324. [Link]

  • Yarema, K. J., et al. (2014). Enzyme activity of human carboxylesterases. ResearchGate. [Link]

  • Gutfreund, H. (1998). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Brazilian Journal of Genetics, 21(1). [Link]

  • Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 210-222. [Link]

  • St-Pierre, F., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5217–5225. [Link]

  • Shi, J. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. ResearchGate. [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • Shi, J. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 20(2), 98-107. [Link]

Sources

"Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application, synthesis, and quality control of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (CAS: 898777-77-0). In modern medicinal chemistry, this molecule serves as a "privileged structure" intermediate, primarily in the development of Histone Deacetylase (HDAC) inhibitors . Its structural motif combines a lipophilic "cap" group (3-trifluoromethylphenyl) with a variable-length linker (hexanoate), essential for accessing the catalytic zinc ion within the HDAC active site. This note provides optimized protocols for its synthesis via Friedel-Crafts acylation and its downstream conversion into hydroxamic acid-based therapeutics.

Part 1: Strategic Utility in Drug Design

The Pharmacophore Logic

The target molecule is not merely a reagent; it is a pre-assembled scaffold that addresses three critical requirements in the Structure-Activity Relationship (SAR) of chromatin-modifying enzymes:

  • The "Cap" Group (Surface Recognition): The 3-trifluoromethylphenyl moiety sits at the entrance of the HDAC active site. The

    
     group is a bioisostere for chlorine or methyl groups but offers superior metabolic stability (blocking CYP450 oxidation at the meta-position) and enhanced lipophilicity (
    
    
    
    value
    
    
    ).
  • The Linker (Channel Traversal): The 6-carbon chain (derived from adipic acid) mimics the lysine side chain, providing the optimal length (

    
     Å) to traverse the narrow hydrophobic channel of Class I and IIb HDACs.
    
  • The Zinc Binding Group (ZBG) Precursor: The ethyl ester terminus is a "masked" ZBG. It is readily hydrolyzed and converted into a hydroxamic acid (via hydroxylaminolysis) or a benzamide , which chelates the catalytic

    
     ion.
    
Pathway Visualization

The following diagram illustrates the logical flow from the intermediate to bioactive HDAC inhibitors.

HDAC_Pathway Intermediate Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (The Scaffold) Reduction Ketone Reduction (Et3SiH / TFA) Intermediate->Reduction Step 1: Remove Carbonyl Hydrolysis Ester Hydrolysis (LiOH / THF) Intermediate->Hydrolysis Alt Route: Retain Ketone Saturated_Acid Saturated Linker Acid (Vorinostat Analog Precursor) Reduction->Saturated_Acid Step 2: Hydrolysis Coupling Coupling / Activation Saturated_Acid->Coupling Step 3: ZBG Install Final_Drug HDAC Inhibitor (Hydroxamate or Benzamide) Coupling->Final_Drug Bioactive Molecule

Figure 1: Strategic workflow converting the keto-ester scaffold into bioactive HDAC inhibitors via linker reduction and ZBG installation.

Part 2: Optimized Synthesis Protocol

Reaction Overview: Friedel-Crafts Acylation

The most robust route to this intermediate involves the acylation of (trifluoromethyl)benzene using ethyl adipoyl chloride (ethyl 6-chloro-6-oxohexanoate).

Reaction Scheme:



Reagents & Equipment
ReagentEquiv.RoleHazard Note
Ethyl adipoyl chloride 1.0ElectrophileCorrosive, moisture sensitive.
(Trifluoromethyl)benzene 1.2Nucleophile/SolventFlammable.
Aluminum Chloride (

)
1.1Lewis Acid CatalystReacts violently with water.
Dichloromethane (DCM) SolventTransport MediumVolatile.
1M HCl (aq) QuenchProton SourceExothermic upon mixing.
Step-by-Step Protocol
Step 1: Catalyst Activation
  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

  • Maintain a positive pressure of Nitrogen (

    
    ) or Argon.
    
  • Add anhydrous

    
     (20 mmol)  to the flask.
    
  • Add DCM (40 mL) and cool the suspension to 0°C using an ice bath.

Step 2: Electrophile Formation
  • In a separate vial, dilute Ethyl adipoyl chloride (20 mmol) in DCM (10 mL).

  • Add this solution dropwise to the

    
     suspension over 15 minutes.
    
  • Observation: The mixture should turn homogenous and darken slightly as the acylium ion complex forms.

Step 3: Acylation
  • Add (Trifluoromethyl)benzene (24 mmol) dropwise to the reaction mixture at 0°C.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 4–6 hours . Monitor via TLC (Hexane:EtOAc 4:1).

    • Note: If conversion is low after 4 hours, gently reflux at 40°C for 1 hour. The

      
       group deactivates the ring, making the reaction slower than standard benzene acylation.
      
Step 4: Quenching & Isolation
  • CRITICAL: Cool the mixture back to 0°C.

  • Slowly pour the reaction mixture into a beaker containing ice-cold 1M HCl (100 mL) . Caution: Vigorous gas evolution (HCl).

  • Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash combined organics with Saturated

    
      (to remove acid traces) and Brine .
    
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 5: Purification
  • The crude oil is typically yellow/orange.

  • Purify via Flash Column Chromatography on Silica Gel.[1]

  • Eluent: Gradient of 0%

    
     15% Ethyl Acetate in Hexanes.
    
  • Yield: Expect 65–75% as a clear to pale yellow oil.

Part 3: Analytical Standards & QC

To ensure the integrity of the intermediate before downstream processing, the following analytical signatures must be verified.

NMR Spectroscopy Data
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.20 (s, 1H, Ar-H), 8.15 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.65 (t, 1H, Ar-H) 
      
      
      
      Aromatic protons (meta-substitution pattern).
    • 
       4.12 (q, 2H, 
      
      
      
      )
      
      
      Ester quartet.
    • 
       3.05 (t, 2H, 
      
      
      
      )
      
      
      
      
      -protons to ketone.
    • 
       2.35 (t, 2H, 
      
      
      
      )
      
      
      
      
      -protons to ester.
    • 
       1.70–1.80 (m, 4H, linker 
      
      
      
      )
      
      
      Internal methylene chain.
    • 
       1.25 (t, 3H, 
      
      
      
      )
      
      
      Ester triplet.
  • 
     NMR: 
    
    • Single peak at

      
       -62.8 ppm (Reference to 
      
      
      
      ). Crucial for confirming the integrity of the trifluoromethyl group.
Mass Spectrometry
  • Method: LC-MS (ESI+).

  • Expected Mass:

    
    .
    
  • Fragment: Loss of ethoxy group (

    
    ) is common.
    

Part 4: Downstream Application (Hydroxamic Acid Synthesis)

To convert this intermediate into a functional HDAC inhibitor (Vorinostat analog), the ester must be converted to a hydroxamic acid.

Protocol:

  • Prepare a solution of Hydroxylamine hydrochloride (

    
    )  in Methanol.
    
  • Add KOH (pellets) to generate free hydroxylamine in situ. Filter off the KCl precipitate.

  • Add the Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate to the filtrate.

  • Stir at RT for 2 hours.

  • Neutralize with dilute HCl to precipitate the hydroxamic acid product.

Part 5: Safety & Handling

  • Storage: Store at 2–8°C under inert atmosphere. The ester is stable, but the ketone position is susceptible to slow oxidation if exposed to light/air for prolonged periods.

  • Toxicity: The trifluoromethylbenzene moiety is lipophilic and potentially CNS-active. Handle in a fume hood.

  • Waste: Halogenated organic waste. Do not mix with general organic solvents due to the Fluorine content (requires high-temp incineration).

References

  • Design of HDAC Inhibitors: Miller, T. A., et al. (2003). "Histone deacetylase inhibitors."[2][3][4][5] Journal of Medicinal Chemistry, 46(24), 5097-5116.

  • Friedel-Crafts Methodology: Olah, G. A. (1973). "Friedel-Crafts Chemistry." Wiley-Interscience.

  • Trifluoromethyl Ketones in HDACs: Frey, R. R., et al. (2002). "Trifluoromethyl ketones as inhibitors of histone deacetylase."[2][3][4][5] Bioorganic & Medicinal Chemistry Letters, 12(23), 3443-3447.

  • Synthesis of Vorinostat Analogs: Mai, A., et al. (2005). "Class II (HDAC4, 5, 7,[6] 9) Selective Histone Deacetylase Inhibitors."[6] Journal of Medicinal Chemistry, 48(10), 3344-3346.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

Sources

"Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate" derivatization methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Protocols for Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate


-Aryl-Keto-Ester Scaffold

Executive Summary & Structural Analysis

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (CAS: 898777-77-0) represents a versatile pharmacophore scaffold in modern drug discovery. Its structure combines a lipophilic "cap" group (3-trifluoromethylphenyl) with a flexible six-carbon linker and a terminal ester "warhead" precursor. This specific architecture is highly relevant for the design of:

  • Histone Deacetylase (HDAC) Inhibitors: The 6-carbon linker mimics the lysine side chain, positioning the zinc-binding group (ZBG) into the enzyme active site.

  • PPAR Agonists: The lipophilic tail and acidic head group (post-hydrolysis) align with the ligand-binding domain requirements of Peroxisome Proliferator-Activated Receptors.

  • PROTAC Linkers: The keto-ester functionality allows for orthogonal attachment of E3 ligase ligands and proteins of interest.

This guide provides validated protocols for the synthetic derivatization (to generate SAR libraries) and analytical derivatization (for quality control) of this key intermediate.

Synthetic Derivatization Protocols (SAR Generation)

Protocol A: Hydroxaminolysis (Synthesis of HDAC Inhibitor Scaffolds)

Objective: Convert the ethyl ester to a hydroxamic acid (


), the classic Zinc-Binding Group (ZBG) for HDAC inhibition (e.g., Vorinostat analogs).

Mechanism: Nucleophilic acyl substitution of the ester by hydroxylamine under basic conditions.

Reagents:

  • Substrate: Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (5.0 equiv)
    
  • Base: Potassium Hydroxide (

    
    ) (7.0 equiv)
    
  • Solvent: Methanol (

    
    ) / Tetrahydrofuran (
    
    
    
    ) (1:1 v/v)

Step-by-Step Procedure:

  • Preparation of

    
    :  Dissolve 
    
    
    
    in
    
    
    at 0°C.
  • Base Addition: Add a solution of

    
     in 
    
    
    
    dropwise to the hydroxylamine solution at 0°C. Stir for 15 min. Filter off the precipitated
    
    
    if necessary (optional, but cleaner).
  • Reaction: Add the substrate (dissolved in minimal

    
    ) dropwise to the filtrate at 0°C.
    
  • Incubation: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS (Target Mass:

    
    ).
    
  • Workup: Acidify carefully with 1N

    
     to pH ~6. Concentrate under reduced pressure to remove organics.
    
  • Isolation: Extract the aqueous residue with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Acetone/Hexane or purify via flash chromatography (

    
    ).
    

Critical Insight: The presence of the ketone at C6 is compatible with this protocol. However, avoid strong heating to prevent oxime formation at the ketone position.

Protocol B: Asymmetric Transfer Hydrogenation (Chiral Alcohol Synthesis)

Objective: Stereoselective reduction of the C6-ketone to a chiral alcohol. This creates a stereocenter often required to increase potency and selectivity in receptor binding.

Mechanism: Ru-catalyzed asymmetric transfer hydrogenation (ATH) using a chiral diamine ligand (Noyori catalyst).

Reagents:

  • Catalyst:

    
     (1 mol%)
    
  • Hydrogen Source: Formic acid / Triethylamine (

    
     azeotrope)
    
  • Solvent: Dichloromethane (

    
    ) or Isopropanol (
    
    
    
    )

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a reaction flask with Nitrogen (

    
    ).
    
  • Solution Prep: Dissolve the substrate (1.0 equiv) in degassed

    
     (0.5 M concentration).
    
  • Catalyst Addition: Add the Ruthenium catalyst (0.01 equiv).

  • Initiation: Add the

    
     mixture (2.0 equiv relative to substrate) via syringe.
    
  • Reaction: Stir at 25°C for 12–24 hours. Monitor conversion by HPLC (chiral column required for ee determination).

  • Workup: Quench with water. Extract with

    
    . Wash with saturated 
    
    
    
    (to remove acid) and brine.
  • Purification: Flash chromatography (EtOAc/Hexane).

Validation:

  • Enantiomeric Excess (ee): Determine using a Chiralcel OD-H column (Hexane/IPA 90:10, 1 mL/min).

  • Expected Result:

    
     yield, 
    
    
    
    ee (configuration depends on ligand choice:
    
    
    -ligand typically yields the
    
    
    -alcohol for aryl alkyl ketones).

Analytical Derivatization (Quality Control)

Protocol C: DNPH Derivatization for HPLC Detection

Objective: Enhance UV-Vis detectability of the ketone for trace impurity analysis or metabolic stability studies.

Mechanism: Acid-catalyzed condensation of 2,4-Dinitrophenylhydrazine (DNPH) with the ketone to form a hydrazone.

Reagents:

  • DNPH Reagent: 2,4-Dinitrophenylhydrazine in

    
    .
    
  • Substrate: Sample containing Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate.

Step-by-Step Procedure:

  • Mix: Mix 100

    
    L of sample solution (in acetonitrile) with 500 
    
    
    
    L of DNPH reagent.
  • Incubate: Heat at 50°C for 30 minutes in a sealed vial.

  • Quench/Dilute: Dilute with 1 mL of Acetonitrile/Water (50:50).

  • Analysis: Inject into HPLC (C18 column). Detect at 360 nm (hydrazone

    
    ).
    

Data Interpretation: The DNPH derivative shifts the UV absorption from the weak


 of the ketone (~280 nm) to a strong 

band at 360 nm, increasing sensitivity by 10–50 fold.

Visualizing the Derivatization Pathways

The following diagram illustrates the strategic functionalization of the scaffold.

G Start Ethyl 6-oxo-6- (3-trifluoromethylphenyl)hexanoate (Scaffold) Hydroxamic Hydroxamic Acid (HDAC Inhibitor Warhead) Start->Hydroxamic NH2OH / KOH (Protocol A) ChiralAlc Chiral Alcohol (S)- or (R)-Hydroxy Ester Start->ChiralAlc Ru-TsDPEN / HCOOH (Protocol B) Amine Benzylamine Derivative (Reductive Amination) Start->Amine BnNH2 / NaBH(OAc)3 (Diversity) DNPH DNPH Hydrazone (Analytical Derivative) Start->DNPH 2,4-DNPH / H+ (Protocol C)

Figure 1: Strategic derivatization map for Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate, highlighting pathways for pharmacophore generation (solid lines) and analytical tagging (dashed line).

Summary of Key Parameters

ParameterProtocol A (Hydroxaminolysis)Protocol B (ATH Reduction)Protocol C (DNPH Tagging)
Primary Target Ester (C1)Ketone (C6)Ketone (C6)
Reagent Class NucleophileChiral Hydride SourceChromophore Tag
Key Reagent

Ru-TsDPEN2,4-DNPH
Reaction Time 2–4 hours12–24 hours30 mins
Critical Control Temperature (0°C start)Inert Atmosphere (

)
Acidic pH
Outcome HDACi WarheadChiral CenterUV-Vis Detection

References

  • Reddy, A. S., et al. (2000). "A simple and efficient method for the preparation of hydroxamic acids." Tetrahedron Letters, 41(33), 6285-6288. Link

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

"Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate" reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Optimization of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate

Executive Summary & Strategic Analysis

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate is a critical "linker-cap" intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors (e.g., Vorinostat analogs) and PARP inhibitors. Its structure features a lipophilic "cap" (3-trifluoromethylphenyl) connected via a keto-linker to an ethyl ester, which serves as a precursor for zinc-binding groups (hydroxamic acids) or heterocycle formation.

The Synthetic Challenge: The primary difficulty in synthesizing this molecule lies in the chemoselectivity required during the acylation step. The target molecule contains two electrophilic sites: the ketone (C6) and the ester (C1).

  • Friedel-Crafts Acylation: Direct acylation of (trifluoromethyl)benzene is kinetically unfavorable due to the strong electron-withdrawing nature of the -CF3 group, leading to poor yields and harsh conditions.

  • Grignard Addition: Reacting a Grignard reagent (3-CF3-PhMgBr) with a diester or acid chloride-ester carries the risk of bis-addition (attacking the product ketone) or side-reaction with the distal ester group.

The Solution: This protocol utilizes a Copper(I)-Catalyzed Acylation of Ethyl 6-chloro-6-oxohexanoate (Ethyl Adipoyl Chloride) at cryogenic temperatures. The use of CuI moderates the nucleophilicity of the Grignard reagent, forming a transient organocuprate species that is highly selective for the acid chloride over the ester or ketone, ensuring high purity and yield.

Reaction Scheme & Pathway

The following diagram illustrates the chemoselective pathway, highlighting the critical intermediate and the avoidance of over-addition side products.

ReactionPathway Start 3-(Trifluoromethyl)bromobenzene Grignard Grignard Reagent (3-CF3-PhMgBr) Start->Grignard Grignard Formation Reflux, 1h Mg Mg / THF Mg->Grignard Cuprate Organocuprate Species [Ar-Cu-MgBr] Grignard->Cuprate Transmetallation -78°C CuI CuI (10 mol%) CuI->Cuprate Intermediate Tetrahedral Intermediate Cuprate->Intermediate Nucleophilic Attack (Selective for Cl) Electrophile Ethyl 6-chloro-6-oxohexanoate (Ethyl Adipoyl Chloride) Electrophile->Intermediate Product Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate Intermediate->Product Elimination of Cl- Warm to RT SideProduct Bis-Addition Alcohol (Avoided) Intermediate->SideProduct Over-reaction (If no CuI used)

Caption: Chemoselective synthesis pathway utilizing in-situ organocuprate formation to prevent ester/ketone side reactions.

Detailed Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquivalentsMolar MassDensity
3-(Trifluoromethyl)bromobenzene Starting Material (Aryl)1.05 eq225.01 g/mol 1.61 g/mL
Magnesium Turnings Grignard Reagent Base1.10 eq24.31 g/mol Solid
Ethyl 6-chloro-6-oxohexanoate Electrophile1.00 eq192.64 g/mol 1.11 g/mL
Copper(I) Iodide (CuI) Catalyst0.10 eq (10 mol%)190.45 g/mol Solid
THF (Anhydrous) Solvent10-15 Volumes--
Iodine (I2) InitiatorCrystal--
Step-by-Step Methodology

Step 1: Preparation of Grignard Reagent (3-CF3-PhMgBr)

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Activation: Add Magnesium turnings (1.1 eq) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add 10% of the total volume of 3-(trifluoromethyl)bromobenzene in anhydrous THF. Heat to reflux until the solution turns turbid/grey, indicating initiation.

  • Propagation: Add the remaining aryl bromide/THF solution dropwise over 30 minutes, maintaining a gentle reflux.

  • Completion: Stir at reflux for an additional 1 hour. Cool to Room Temperature (RT). Note: Titrate an aliquot to confirm concentration (approx. 0.8–1.0 M).

Step 2: Cu-Catalyzed Acylation (The Critical Step)

  • Catalyst Prep: In a separate flame-dried flask, dissolve Ethyl 6-chloro-6-oxohexanoate (1.0 eq) and CuI (0.1 eq) in anhydrous THF (10 vol).

  • Cryogenic Cooling: Cool the electrophile/catalyst solution to -78°C (Dry Ice/Acetone bath).

    • Expert Insight: The presence of CuI is vital here. It reacts with the incoming Grignard to form a transient cuprate, which is less basic and more nucleophilic toward the acid chloride than the ester.

  • Addition: Transfer the prepared Grignard reagent (Step 1) to an addition funnel. Add it dropwise to the electrophile solution at -78°C over 45–60 minutes.

    • Control Point: Maintain internal temperature below -70°C to prevent attack on the distal ester.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.

  • Quench: Quench the reaction at low temperature by adding saturated aqueous NH4Cl solution (5 vol).

Step 3: Workup & Purification

  • Allow the mixture to warm to RT. The blue color of copper salts may appear.

  • Extraction: Extract with Ethyl Acetate (3 x 5 vol).

  • Wash: Wash combined organics with:

    • 1x Water

    • 1x Brine

    • 1x 10% NH4OH (to remove Copper residues)

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0% -> 15% Ethyl Acetate in Hexanes.

    • Target: The product typically elutes as a colorless to pale yellow oil.

Quality Control & Validation

Expected Analytical Data:

  • Appearance: Pale yellow viscous oil.

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.20 (s, 1H, Ar-H), 8.15 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.65 (t, 1H, Ar-H) [Aryl Region].

    • δ 4.12 (q, 2H, O-CH2-CH3).

    • δ 3.05 (t, 2H, -CO-CH2-).

    • δ 2.35 (t, 2H, -CH2-COO-).

    • δ 1.70-1.80 (m, 4H, -CH2-CH2-).

    • δ 1.25 (t, 3H, -CH3).

  • Mass Spectrometry (ESI+): [M+H]+ = 303.12 (Calc. 302.29).[1][2][3]

Troubleshooting Guide:

Observation Root Cause Corrective Action
Bis-addition product (Tertiary Alcohol) Temperature too high / No CuI Ensure -78°C is maintained; verify CuI quality (should be white/tan, not green).
Low Yield / Recovered SM Wet THF / Inactive Grignard Re-dry THF over Na/Benzophenone; Iodine activation of Mg is mandatory.

| Ester Hydrolysis | Quench was too acidic/basic | Use sat. NH4Cl (mildly acidic) and perform rapid extraction. |

Downstream Applications

This molecule is a versatile building block. The following workflow illustrates its transformation into an HDAC Inhibitor pharmacophore (Hydroxamic Acid).

Downstream cluster_HDAC HDAC Inhibitor Synthesis cluster_Reductive Linker Modification KetoEster Ethyl 6-oxo-6-(3-CF3-Ph)hexanoate (Starting Material) Hydrolysis Step A: Hydrolysis (LiOH, THF/H2O) KetoEster->Hydrolysis Reduction Ketone Reduction (Et3SiH, TFA) KetoEster->Reduction Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling Step B: Coupling (NH2OH, EDC/HOBt) Acid->Coupling Hydroxamate Hydroxamic Acid (Zinc Binding Group) Coupling->Hydroxamate Alkyl Aryl-Alkyl Linker (Lipophilic Chain) Reduction->Alkyl

Caption: Workflow for converting the keto-ester into functional drug scaffolds (HDACi or Linkers).

References

  • Synthesis of Ethyl 6-chloro-6-oxohexanoate (Precursor)

    • Methodology: Reaction of mono-ethyl adipate with thionyl chloride or oxalyl chloride.
    • Source:

  • Grignard Acylation Protocols (General)

    • Methodology: Use of CuI catalysis for chemoselective acyl
    • Source:

  • Molecule Data & Availability

    • Source:

  • Application in Linker Chemistry

    • Context: 6-Oxohexanoic acid derivatives as linkers for Antibody-Drug Conjugates (ADCs).[4]

    • Source:

  • Mechanistic Insight (Grignard Selectivity)

    • Source:

Sources

"Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate" as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (EOTPH) as a Pro-Probe for Epigenetic and Metabolic Profiling

Executive Summary

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (EOTPH) is a specialized lipophilic ester scaffold primarily utilized in drug discovery as a "Pro-Probe" for Zinc-dependent metalloenzymes (specifically Histone Deacetylases - HDACs) and as a metabolic substrate for Carbonyl Reductases (AKRs).

Unlike direct activity probes, EOTPH serves two critical functions:

  • Epigenetic Scaffold: It acts as the cell-permeable precursor (prodrug) for the synthesis of hydroxamic acid-based HDAC inhibitors. The 3-trifluoromethylphenyl "cap" group provides optimized hydrophobic interactions within the enzyme pocket, while the hexanoate chain serves as the "linker" spanning the enzyme's channel.

  • Metabolic Probe: The molecule contains two distinct metabolic soft spots—an ethyl ester and a benzylic ketone—making it an ideal probe for profiling Carboxylesterase (CES) activity and Aldo-Keto Reductase (AKR) stereoselectivity in hepatocytes.

This guide details the protocols for activating EOTPH into its relevant biological forms and utilizing it to map enzymatic activity.

Technical Specifications & Chemical Properties

PropertySpecification
Chemical Name Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate
Common Abbreviation EOTPH
CAS Number 898777-77-0
Molecular Formula C₁₅H₁₇F₃O₃
Molecular Weight 302.29 g/mol
Solubility DMSO (>25 mg/mL), Ethanol (>20 mg/mL), Water (Insoluble)
Key Functional Groups Ethyl Ester (Prodrug/Precursor), Ketone (Reductase Substrate), CF₃-Phenyl (Hydrophobic Cap)
Storage -20°C (Desiccated); Stable in DMSO for 3 months at -80°C

Mechanism of Action & Biological Logic

To use EOTPH effectively, researchers must understand its Structure-Activity Relationship (SAR) context.

  • The Cap Group (3-CF₃-Phenyl): The trifluoromethyl group enhances lipophilicity and metabolic stability compared to a standard phenyl group. In HDAC inhibition, this "cap" binds to the rim of the enzyme pocket, conferring isoform selectivity (often favoring HDAC6 or HDAC1/2 depending on the linker).

  • The Linker (6-Oxo-Hexanoate): The 6-carbon chain mimics the lysine side chain substrate of HDACs. The ketone provides rigidity and a potential hydrogen-bonding site.

  • The Warhead Precursor (Ethyl Ester): The ester itself is generally inactive against HDACs. It must be converted to a Hydroxamic Acid (via hydroxylaminolysis) to chelate the Zinc ion in the HDAC active site, or hydrolyzed to a Carboxylic Acid to target other metalloenzymes.

Pathway Visualization: EOTPH Activation & Metabolism

EOTPH_Pathway cluster_legend Process Type EOTPH EOTPH (Ethyl Ester Pro-Probe) Acid Free Acid Metabolite (COOH - Weak Binder) EOTPH->Acid Biological Activation (Carboxylesterases CES1/2) Hydroxamate Hydroxamic Acid Probe (CONHOH - Potent HDAC Inhibitor) EOTPH->Hydroxamate Chemical Activation (NH2OH/KOH) Alcohol Reduced Alcohol (Chiral Metabolite) EOTPH->Alcohol Metabolic Reduction (Aldo-Keto Reductases) Legend Solid Line: Synthetic Protocol Dashed Line: Cellular/Enzymatic Assay

Caption: EOTPH serves as a central hub: Synthetic conversion yields the potent HDAC inhibitor (Red), while enzymatic pathways yield metabolic markers (Yellow/Green).

Application 1: Synthesis of the Active HDAC Probe (Hydroxaminolysis)

Context: The ethyl ester (EOTPH) is the stable precursor. To test for HDAC inhibition (epigenetic modulation), you must convert the ester to a hydroxamic acid. This protocol generates the active "Zinc-Binding Group" (ZBG) in situ or for purification.

Reagents:

  • EOTPH (10 mM stock in DMSO)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

Protocol:

  • Preparation of Hydroxylamine Reagent: Dissolve NH₂OH·HCl (1.0 g) in MeOH (5 mL). In a separate vial, dissolve KOH (1.5 g) in MeOH (5 mL). Cool both solutions to 0°C.

  • Mixing: Slowly add the KOH solution to the NH₂OH solution. A white precipitate (KCl) will form. Filter the solution to remove the solid. The filtrate is the active NH₂OH/KOH reagent.

  • Reaction: Add EOTPH (10 mg) to 1 mL of the prepared NH₂OH reagent.

  • Incubation: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or LC-MS (Shift from 302 Da to ~289 Da for the hydroxamic acid).

  • Neutralization: Carefully neutralize with 1M HCl to pH 7.0.

  • Usage: This solution now contains the active HDAC inhibitor. It can be diluted directly into cell culture media (after sterile filtration) or purified via HPLC.

Why this works: The nucleophilic attack of hydroxylamine on the ethyl ester generates the hydroxamic acid, the "gold standard" zinc-binding motif for Class I and IIb HDACs.

Application 2: Metabolic Stability & Reductase Profiling

Context: The ketone moiety at the 6-position is susceptible to reduction by cytosolic Aldo-Keto Reductases (AKRs) and Short-Chain Dehydrogenases (SDRs). EOTPH is an excellent probe to determine if a cell line has high Carbonyl Reductase activity, which often correlates with drug resistance (e.g., doxorubicin resistance).

Protocol: Microsomal/Cytosolic Stability Assay

Reagents:

  • Liver Microsomes or S9 Fraction (Human/Rat)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Internal Standard (e.g., Warfarin or Tolbutamide)

Step-by-Step Workflow:

  • Pre-Incubation: Mix 190 µL of liver microsomes (0.5 mg protein/mL) in phosphate buffer with 5 µL of EOTPH (final concentration 1 µM). Incubate at 37°C for 5 minutes.

  • Initiation: Add 5 µL of NADPH Regenerating System to start the reaction. (Include a "No NADPH" control to distinguish esterase hydrolysis from ketone reduction).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove 20 µL aliquots.

  • Quenching: Immediately dispense aliquot into 80 µL of ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge at 4000 rpm for 10 mins. Analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Rapid Loss of Parent + Mass Shift (+2 Da): Indicates Ketone Reduction (Alcohol formation).

  • Rapid Loss of Parent + Mass Shift (-28 Da): Indicates Ester Hydrolysis (Acid formation).

  • Stability: If the 3-CF3 group provides steric hindrance, the half-life (

    
    ) will be significantly longer than non-substituted analogs.
    

Application 3: Cellular Permeability & Esterase Prodrug Verification

Context: EOTPH is lipophilic (cLogP ~ 4.2). This assay confirms if the probe can penetrate the cell membrane and if intracellular esterases (CES1/CES2) can hydrolyze it to the free acid (which may have weak PPAR activity or serve as a negative control for the hydroxamic acid).

Protocol:

  • Cell Seeding: Seed HeLa or HepG2 cells (2 x 10⁵ cells/well) in 6-well plates.

  • Treatment: Treat cells with 10 µM EOTPH for 2, 4, and 6 hours.

  • Extraction: Wash cells 2x with cold PBS. Scrape cells into 200 µL Methanol.

  • Lysis: Sonicate for 10 seconds. Centrifuge at 14,000 x g for 10 mins.

  • LC-MS Detection: Monitor for:

    • Parent (Ester): Retention of cell permeability.

    • Metabolite (Acid): Intracellular activation.

Expert Insight: If you observe high accumulation of the Acid inside the cell but low Acid in the media, EOTPH is a successful "Trapped Prodrug" —the ester allows entry, and the charged acid gets trapped inside.

References

  • Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116.

    • Establishes the SAR for the "Cap-Linker-ZBG" model used in designing EOTPH-derived probes.
  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH. Authoritative text on the enzymatic hydrolysis of ethyl esters (like EOTPH) by carboxylesterases.
  • Roseblade, S. J., et al. (2008). "Synthesis of trifluoromethyl ketones as inhibitors of epoxide hydrolase." Organic & Biomolecular Chemistry, 6, 258-266. Provides context on the reactivity and biological stability of the 3-trifluoromethylphenyl ketone moiety.
  • Wang, H., et al. (2018). "Structure-activity relationships of HDAC inhibitors." Medicinal Chemistry Research, 27, 1-15. Details the specific chain length (hexanoate) requirements for optimal HDAC inhibition.

Troubleshooting & Optimization

"Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: #SYN-CF3-KETO-006 Subject: Yield Optimization for Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate Status: Resolved / Guide Available[1]

Executive Summary

The synthesis of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (CAS: 898777-83-8) presents a classic chemoselectivity paradox.[1] The electron-withdrawing trifluoromethyl (


) group strongly deactivates the aromatic ring, rendering standard Friedel-Crafts acylation inefficient.[1] Conversely, employing a standard Grignard approach risks nucleophilic attack on the distal ester moiety, leading to di-addition byproducts (tertiary alcohols) and oligomerization.[1]

This guide details the Iron-Catalyzed Chemoselective Acylation protocol. This method utilizes Iron(III) acetylacetonate [


] to catalyze the coupling of the aryl Grignard with the acid chloride faster than the background reaction with the ester, significantly boosting yield from ~35% to >85%.

Part 1: Diagnostic & Root Cause Analysis

Q: I am using


 and refluxing, but my yield is <20%. Why? 
A:  You are fighting thermodynamics. The 

group on your benzene ring is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the ring, making it a poor nucleophile for Friedel-Crafts acylation.[1] To force this reaction, you likely increased the temperature, which caused the Lewis Acid (

) to complex with and hydrolyze your distal ethyl ester, destroying your product.[1]

Q: I switched to a standard Grignard reaction at -78°C, but I see a large "M+146" impurity mass. What is this? A: This is the "double-addition" byproduct. Even at low temperatures, the 3-(trifluoromethyl)phenylmagnesium bromide is potent enough to attack the ester group of your starting material (Ethyl adipoyl chloride) or the ketone of your newly formed product. The M+146 mass corresponds to the addition of a second aryl group.

Part 2: The "Gold Standard" Protocol (Iron-Catalyzed)

This protocol relies on the Fürstner-modified cross-coupling , where an organoferrate intermediate transfers the aryl group to the acid chloride mechanism exclusively.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Ethyl 6-chloro-6-oxohexanoate 1.0ElectrophileFreshly distilled/free of adipic acid.[1]
3-(Trifluoromethyl)phenylmagnesium bromide 1.1Nucleophile0.5M - 1.0M in THF.[1] Titrate before use.

0.03CatalystCritical: Must be red/orange crystals, not brown powder.[1]
THF (Anhydrous) SolventSolventStabilized, dry.[1]
Step-by-Step Methodology

Step 1: Catalyst Activation (The "Red" Solution)

  • In a flame-dried Schlenk flask under Argon, dissolve Ethyl 6-chloro-6-oxohexanoate (1.0 equiv) in anhydrous THF (

    
     concentration).
    
  • Add

    
      (3 mol%). The solution should turn a clear, reddish-orange.[1]
    
  • Cool the mixture to -20°C . Note: Do not cool to -78°C yet; the catalyst needs to be partially soluble.

Step 2: Controlled Addition (The Kinetic Control)

  • Load your Grignard reagent into a syringe pump.[1]

  • Add the Grignard reagent slowly (approx. 1 equiv/hour) to the reaction mixture.

  • Observation: The color will darken to a deep brown/black (formation of the active

    
     species). This is normal.
    
  • Maintain temperature between -20°C and -10°C.

Step 3: Quench & Workup

  • Once addition is complete, stir for 10 minutes.

  • Quench by pouring the cold mixture into 1M HCl (aq). Crucial: Acidic quench breaks the Iron-product complex.[1]

  • Extract with Ethyl Acetate (

    
    ).[1] Wash combined organics with 
    
    
    
    and Brine.
  • Dry over

    
     and concentrate.
    

Part 3: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Yield < 40% (Recovered SM) Catalyst PoisoningEnsure THF is peroxide-free.[1] Oxygen kills the active Fe species. Degas solvents thoroughly.
Tertiary Alcohol Byproduct Slow Addition / Warm TempThe Grignard accumulated before reacting with Fe. Increase stirring speed (1000 rpm) to ensure immediate mixing.
Ester Hydrolysis (Acid) Wet ReagentsThe Acid Chloride hydrolyzed to the carboxylic acid before reaction. Distill Ethyl 6-chloro-6-oxohexanoate before use.[1]
Brown Sludge / No Reaction Bad GrignardTitrate the Grignard using salicylaldehyde phenylhydrazone or use fresh Mg turnings with iodine activation.

Part 4: Mechanism Visualization

The following diagram illustrates the competing pathways and how the Iron catalyst shortcuts the thermodynamic trap.

G Start Start: Ethyl adipoyl chloride + 3-CF3-Ph-MgBr Direct Direct Addition (No Catalyst) Start->Direct Slow Kinetic Path Iron Fe(acac)3 Cycle (Catalytic) Start->Iron Fast Transmetallation Byproduct Byproduct: Tertiary Alcohol (Double Addition) Direct->Byproduct Grignard attacks Ester/Ketone Target Target Product: Ethyl 6-oxo-6-(3-CF3-Ph)hexanoate Iron->Target Selective Acyl Transfer

Caption: The Iron catalyst creates a "low-energy tunnel," allowing the Grignard to react with the Acid Chloride moiety exclusively, avoiding the slower side-reaction with the Ester moiety.[1]

References & Authority

  • Fürstner, A., et al. "Iron-Catalyzed Cross-Coupling Reactions."[1] Journal of the American Chemical Society, 2002, 124(46), 13856–13863.[1]

    • Core citation for the Fe(acac)3 chemoselectivity mechanism.

  • Scheiper, B., et al. "Synthesis of Functionalized Aryl Ketones by Iron-Catalyzed Cross-Coupling."[1] Journal of Organic Chemistry, 2004, 69(11), 3943–3949.[1]

    • Specific protocols for keto-ester synthesis.

  • Knochel, P., et al. "Functionalized Grignard Reagents."[1] Angewandte Chemie International Edition, 2003, 42(36), 4302-4320.[1] [1]

    • Reference for Grignard preparation and titration standards.

Disclaimer: This guide is for research purposes only. Always consult your institution's Material Safety Data Sheets (MSDS) for 3-(trifluoromethyl)phenylmagnesium bromide and Ethyl adipoyl chloride before handling.[1]

Sources

Technical Support Center: Analysis of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the analysis and mitigation of side products.

Introduction: The Synthetic Challenge

The synthesis of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate typically proceeds via a Friedel-Crafts acylation reaction. This involves the reaction of 3-(trifluoromethyl)benzene with an acylating agent derived from monoethyl adipate, such as ethyl 6-chloro-6-oxohexanoate, in the presence of a Lewis acid catalyst (e.g., AlCl₃). While this is a powerful C-C bond-forming reaction, the strongly deactivating and meta-directing nature of the trifluoromethyl (-CF₃) group presents unique challenges, often leading to the formation of undesired side products.[1][2][3] This guide will equip you with the expertise to identify, quantify, and minimize these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction produced a mixture of products instead of the pure desired meta isomer. What are the likely side products?

A1: The primary side products in this reaction are the ortho- and para-isomers: Ethyl 6-oxo-6-(2-trifluoromethylphenyl)hexanoate and Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate.

Causality: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[2][4] This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for acylation. However, under forcing reaction conditions (e.g., high temperatures, prolonged reaction times), acylation at the less favored ortho and para positions can occur to a minor extent.

Workflow for Isomer Identification:

Caption: Workflow for the identification of isomeric side products.

Q2: How can I effectively separate and quantify the ortho, meta, and para isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of these positional isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for separation and identification.

Expertise & Experience in Method Development:

  • HPLC: Reversed-phase HPLC using a C18 column is a good starting point.[5] However, due to the similar hydrophobicity of the isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can provide enhanced selectivity through π-π interactions with the aromatic rings.[5] A mobile phase consisting of acetonitrile and water or a buffer is typically effective.[1][5]

  • GC-MS: A (5%-phenyl)-methylpolysiloxane capillary column is a suitable choice for separating aromatic isomers.[6] A temperature gradient program is crucial for achieving good resolution.[7]

Detailed Protocol: HPLC Separation of Isomers

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% to 90% B

    • 18-20 min: Hold at 90% B

    • 20-21 min: 90% to 30% B

    • 21-25 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude product in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected Elution Order in Reversed-Phase HPLC

IsomerExpected Retention TimeRationale
orthoShortestThe trifluoromethyl group in the ortho position can cause steric hindrance, potentially reducing the interaction with the stationary phase.
metaIntermediateThe desired product.
paraLongestThe more linear and symmetrical structure of the para isomer often leads to stronger interactions with the C18 or phenyl-hexyl stationary phase.
Q3: How can I use NMR spectroscopy to confirm the identity of each isomer?

A3: ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the ortho, meta, and para isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons.

Trustworthiness of NMR Analysis:

  • ¹H NMR: The substitution pattern on the benzene ring gives rise to characteristic splitting patterns.

    • meta (desired product): Expect four distinct aromatic proton signals, likely appearing as a singlet, a doublet, a triplet, and another doublet.

    • ortho: Expect four distinct aromatic proton signals, often with more complex splitting patterns due to adjacent protons.

    • para: Expect two doublets, representing the two sets of chemically equivalent protons.[8]

  • ¹³C NMR: The number of unique carbon signals in the aromatic region is a key indicator.

    • meta: Expect six distinct aromatic carbon signals.

    • ortho: Expect six distinct aromatic carbon signals.

    • para: Expect four distinct aromatic carbon signals due to symmetry.[8]

Table of Predicted ¹H NMR Aromatic Region Characteristics

IsomerNumber of Aromatic SignalsExpected Splitting Pattern
ortho4Complex multiplets
meta4Singlet, doublet, triplet, doublet (approximate)
para2Two doublets
Q4: I have a low yield of the desired product. What are the common causes and how can I troubleshoot this?

A4: Low yields in the Friedel-Crafts acylation of a deactivated ring like 3-(trifluoromethyl)benzene are common.[9][10] The primary causes are often related to catalyst deactivation, suboptimal reaction conditions, or competing side reactions.

Troubleshooting Low Yields:

Low_Yield_Troubleshooting A Low Yield B Catalyst Inactivity A->B C Suboptimal Conditions A->C D Side Reactions A->D E Moisture Contamination B->E Check for F Insufficient Catalyst B->F Consider G Incorrect Temperature C->G Optimize H Ester Hydrolysis D->H Investigate

Caption: Troubleshooting flowchart for low reaction yield.

Detailed Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[9] Ensure all glassware is oven-dried, and use anhydrous solvents and freshly opened catalyst.

  • Sufficient Catalyst Loading: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can complex with the catalyst, rendering it inactive.[9]

  • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to more side products. Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above, monitoring the reaction progress by TLC or HPLC.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or stronger options like hafnium triflate[11] might offer better results for deactivated substrates. The choice of catalyst can also influence the regioselectivity.[11]

Q5: I suspect my ester is being hydrolyzed during the workup. How can I confirm this and prevent it?

A5: Ester hydrolysis to the corresponding carboxylic acid is a common side reaction, especially during aqueous workup in the presence of acid or base.[12]

Confirmation of Hydrolysis:

  • TLC Analysis: The carboxylic acid will be significantly more polar than the ester, appearing as a separate, lower Rf spot.

  • ¹H NMR: Look for the disappearance of the characteristic ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).

  • Extraction: The carboxylic acid can be extracted into a basic aqueous solution (e.g., NaHCO₃). Acidifying this aqueous layer should precipitate the carboxylic acid, which can then be analyzed.

Prevention of Ester Hydrolysis:

  • Use Cold Aqueous Solutions: Perform all aqueous washes with ice-cold water or brine to slow the rate of hydrolysis.[12]

  • Minimize Contact Time: Work up the reaction mixture as quickly as possible. Do not let the organic and aqueous layers sit in contact for extended periods.[12]

  • Use Weak Bases for Neutralization: When neutralizing the acid catalyst, use a weak base like saturated sodium bicarbonate solution instead of strong bases like NaOH, which can promote saponification.[12]

  • Thorough Drying: After the aqueous workup, ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent removal.

References

  • Restek Corporation. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • ResearchGate. (2025). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • MDPI. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). GC separation of "critical" PAH isomers employing (a) (5%-phenyl)-methylpolysiloxane. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). FRIEDEL-CRAFTS REACTION: ACYLATION. Retrieved from [Link]

  • Supporting Information - ScienceOpen. (n.d.). EXPERIMENTAL SECTION. Retrieved from [Link]

  • ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). 1H-NMR spectrum of ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate in CDCl3. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance, troubleshooting advice, and detailed protocols for the catalytic synthesis of this important keto-ester intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate and which catalysts are used?

The most direct and industrially relevant method for synthesizing Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate is the Friedel-Crafts acylation .[1][2] This reaction involves the electrophilic aromatic substitution of 3-(trifluoromethyl)benzene with an acylating agent, typically ethyl 6-chloro-6-oxohexanoate (the acid chloride derived from adipic acid monoethyl ester).[3]

The reaction is catalyzed by a Lewis acid.[4][5] The most common and cost-effective catalyst is Aluminum Chloride (AlCl₃) .[4][6] However, other Lewis acids like FeCl₃, and various metal triflates (e.g., Yb(OTf)₃, Hf(OTf)₄) can also be employed, sometimes offering milder conditions or improved selectivity.[4][7]

Q2: Why is a stoichiometric amount of AlCl₃ catalyst often required for Friedel-Crafts acylation?

This is a critical point of confusion for many researchers. Unlike many catalytic reactions where only a small percentage of catalyst is needed, Friedel-Crafts acylation often requires at least one full equivalent (a stoichiometric amount) of the Lewis acid catalyst.[8] The reason is that the ketone product formed, Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate, is itself a Lewis base. It strongly coordinates with the AlCl₃ catalyst, forming a stable complex.[1][8] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride molecules. Therefore, you must add enough catalyst to account for both the catalytic cycle and this product sequestration.[8][9]

Q3: The trifluoromethyl (-CF₃) group is strongly deactivating. How does this impact catalyst selection and reaction conditions?

The -CF₃ group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[4][10] This makes the Friedel-Crafts acylation more challenging than with activated rings like toluene or anisole.[10]

To overcome this deactivation, you typically need:

  • A Strong Lewis Acid: A potent catalyst like AlCl₃ is often necessary to generate a sufficiently electrophilic acylium ion to react with the deactivated ring.[4]

  • Forced Conditions: The reaction may require elevated temperatures (e.g., heating to 60-80 °C) to overcome the higher activation energy.[6][11]

It is important to note that very strongly deactivated rings (e.g., nitrobenzene) often fail to react at all in Friedel-Crafts acylation.[4][12] While challenging, 3-(trifluoromethyl)benzene is typically reactive enough under the right conditions.

Q4: Are there "greener" or milder alternatives to AlCl₃ for this synthesis?

Yes, the development of more environmentally benign catalytic systems is an active area of research.[13] While AlCl₃ is effective, its hygroscopic nature and the often vigorous aqueous workup are drawbacks.[9][13] Alternatives include:

  • Metal Triflates: Lanthanide (e.g., Yb(OTf)₃) and other metal triflates (e.g., Hf(OTf)₄, Sc(OTf)₃) can catalyze acylations, are often more tolerant to moisture, and can sometimes be recovered and reused.[7]

  • Solid Acid Catalysts: Zeolites and metal oxides like ZnO have been used as reusable, heterogeneous catalysts for Friedel-Crafts acylations, simplifying product purification.[1][7][11]

  • Brønsted Acids: Superacids like trifluoromethanesulfonic acid (TfOH) can act as effective catalysts for acylation reactions.[14]

These alternatives may require more specific optimization for the 3-(trifluoromethyl)benzene substrate but offer significant advantages in handling and sustainability.[7][13]

Troubleshooting Guide: Common Experimental Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: AlCl₃ is extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate it.[8][9][15]1. Use a fresh, unopened bottle of anhydrous AlCl₃. Flame-dry all glassware under vacuum or nitrogen. Use anhydrous grade solvents. Handle the catalyst quickly in an inert atmosphere (glove box or under nitrogen flow).[15]
2. Insufficient Catalyst: As discussed in the FAQ, the ketone product complexes with the catalyst. A sub-stoichiometric amount will result in an incomplete reaction.[8][9]2. Ensure you are using at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride). Optimization may require up to 2.0 equivalents.[9]
3. Deactivated Substrate: The -CF₃ group makes the reaction sluggish. The reaction temperature may be too low.3. Monitor the reaction by TLC. If it stalls at room temperature, consider gently heating the reaction mixture to 50-60°C.[6]
Formation of Isomeric Byproducts 1. Incorrect Regioselectivity: The acyl group can potentially add to the ortho, meta, or para positions.1. The -CF₃ group is a meta-director. Friedel-Crafts acylation should strongly favor substitution at the meta-position (position 3 relative to the acyl group). If ortho/para isomers are significant, re-verify the identity of your starting aromatic compound.
Difficult Product Purification 1. Persistent Aluminum Salts: The AlCl₃-ketone complex can be difficult to break during workup, leading to emulsions or poor separation.1. The quench step is critical. Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl.[8][16] The acid helps to hydrolyze the aluminum salts and break the complex. Perform this in a well-ventilated fume hood as the process is highly exothermic and releases HCl gas.[16]
2. Unreacted Starting Material: Incomplete conversion due to reasons above.2. Optimize reaction time and temperature based on TLC monitoring. Consider increasing catalyst loading. Purification via column chromatography may be necessary to separate the product from the starting trifluoromethylbenzene.

Visualizing the Process

Reaction Mechanism Workflow

The core of the synthesis is the Lewis-acid catalyzed generation of a highly reactive electrophile, the acylium ion, which is then attacked by the aromatic ring.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup AcylCl Ethyl 6-chloro-6-oxohexanoate Complex Lewis Acid-Base Complex AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl3->Complex Acylium Resonance-Stabilized Acylium Ion (Electrophile) Complex->Acylium Cleavage AlCl4 [AlCl₄]⁻ Complex->AlCl4 Arene 3-(Trifluoromethyl)benzene Sigma Sigma Complex (Carbocation Intermediate) Acylium->Sigma AlCl4->Sigma Arene->Sigma + Acylium Ion Product Product-AlCl₃ Complex Sigma->Product - H⁺ (restores aromaticity) FinalProduct Final Product Product->FinalProduct + Quench Quench Quench (Ice/HCl) Quench->FinalProduct

Caption: Workflow for Friedel-Crafts acylation synthesis.

Troubleshooting Low Yield

When encountering low product yield, a systematic approach to diagnosis is key.

G Start Low Product Yield Detected CheckCatalyst Is Catalyst Anhydrous & Fresh? Start->CheckCatalyst CheckStoich Is Catalyst Stoichiometry ≥ 1.1 eq? CheckCatalyst->CheckStoich Yes Sol_Catalyst Solution: Use fresh anhydrous AlCl₃ and flame-dried glassware. CheckCatalyst->Sol_Catalyst No CheckTemp Was Reaction Heated if Stalled? CheckStoich->CheckTemp Yes Sol_Stoich Solution: Increase AlCl₃ to 1.1-1.5 eq. CheckStoich->Sol_Stoich No Sol_Temp Solution: Heat reaction to 50-60°C and monitor by TLC. CheckTemp->Sol_Temp No End Yield Improved CheckTemp->End Yes Sol_Catalyst->End Sol_Stoich->End Sol_Temp->End

Caption: Decision tree for troubleshooting low yield.

Detailed Experimental Protocol

This protocol is a representative example based on established Friedel-Crafts procedures and should be optimized for specific laboratory conditions and scales.[8]

Reactants:

  • 3-(Trifluoromethyl)benzene (1.2 equivalents)

  • Ethyl 6-chloro-6-oxohexanoate (1.0 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.3 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.[15] Maintain a positive pressure of nitrogen throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane, followed by the 3-(trifluoromethyl)benzene. Cool the mixture to 0°C in an ice bath. Carefully and portion-wise, add the anhydrous aluminum chloride (AlCl₃).[8] The suspension will likely turn yellow/orange.

  • Acylating Agent Addition: Dissolve the ethyl 6-chloro-6-oxohexanoate in anhydrous dichloromethane and load it into the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.[16]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC (Thin Layer Chromatography). If the reaction is sluggish, gently heat the mixture to 40°C (reflux for DCM) until the starting material is consumed.

  • Quench: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully , pour the reaction mixture into the ice/HCl slurry with vigorous stirring in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.[8]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[8]

  • Purification: The crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford the pure Ethyl 6-oxo-6-(3-trifluoromethyl)phenyl)hexanoate.

References
  • Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Benchchem. (n.d.). Optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Fiveable. (n.d.). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl.
  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2023, October 31). A Green Alternative to Aluminum Chloride Alkylation of Xylene. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Friedel-Crafts Acylation.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • ResearchGate. (2017, January). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Scientists

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the setup and execution of TLC for this specific reaction.

Q1: What is the primary purpose of using TLC to monitor this reaction? A: The primary use of TLC is to qualitatively track the progress of the chemical reaction.[1] By spotting the reaction mixture over time, you can visually observe the consumption of the starting material(s) and the concurrent formation of the desired product, Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate.[1][2] This allows you to determine the optimal time to stop the reaction, preventing the formation of byproducts and ensuring the limiting reactant has been fully consumed.[2]

Q2: Which stationary phase (TLC plate) is recommended? A: For compounds of moderate polarity like the target ketone-ester, standard silica gel 60 F254 plates are the industry standard and the recommended choice. The "F254" indicates that the plate contains a fluorescent indicator that glows under 254 nm UV light, which is crucial for visualization.

Q3: How do I select an appropriate mobile phase (eluent)? A: The key is to find a solvent system that provides good separation between your starting materials and the product. The target molecule contains a polar ketone and ester group, but also a large non-polar aromatic and alkyl chain. A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (EtOAc).[1] A common initial ratio to test is 4:1 hexanes/EtOAc.[1] The goal is to achieve a retention factor (Rf) for the product spot of approximately 0.3-0.4, which typically provides the best resolution.[3]

Q4: How will I visualize the spots on the TLC plate? A: The 3-trifluoromethylphenyl group is an aromatic system conjugated with the ketone. This structure strongly absorbs short-wave UV light.[4][5] Therefore, the primary, non-destructive method of visualization is to use a UV lamp at 254 nm.[6] The spots will appear dark against the glowing green background of the plate.[4][6] For confirmation or if UV is inconclusive, a chemical stain can be used.

Q5: What are the expected relative Rf values for the starting materials and product? A: The Rf value is inversely related to the polarity of the compound and its interaction with the polar silica gel stationary phase.[7]

  • Starting Material(s): This depends on the specific synthesis route. If starting from a less polar precursor (e.g., an alkyl halide), it will have a high Rf (closer to the solvent front). If starting from a more polar precursor (e.g., a carboxylic acid or aldehyde), it will have a lower Rf.

  • Product: Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate contains both a ketone and an ester. Its polarity will be intermediate.

  • General Trend: You should see the spot corresponding to the limiting reactant diminish in intensity over time, while a new spot for the product appears and intensifies. The product spot will typically have an Rf value distinct from the starting materials.

Advanced Troubleshooting Guide

This section provides solutions to more complex issues that may arise during TLC analysis.

Problem: I don't see any spots on my developed TLC plate, even under UV light.

Possible Cause Scientific Explanation & Solution
Sample is too dilute. The concentration of the analyte on the plate is below the limit of detection for the UV lamp. Solution: Prepare a more concentrated solution of your reaction aliquot for spotting. Alternatively, apply the sample to the same spot multiple times, allowing the solvent to fully evaporate between each application to keep the spot size small and concentrated.[5][8]
Mobile phase is too polar. An excessively polar eluent will have a very high affinity for all compounds, causing them to travel with the solvent front right off the top of the plate. Solution: Decrease the polarity of your mobile phase. For a hexanes/EtOAc system, this means increasing the proportion of hexanes (e.g., move from 4:1 to 9:1 hexanes/EtOAc).
Compound Evaporation. If your starting materials or product are particularly volatile (boiling point <120 °C), they may evaporate from the plate during elution or drying.[5] This is less likely for the target product but could affect other reagents. Solution: Visualize the plate immediately after removing it from the developing chamber.[5]

Problem: My spots are streaking or "tailing" instead of being tight and round.

Possible Cause Scientific Explanation & Solution
Sample is overloaded. Applying too much sample saturates the stationary phase, leading to a non-ideal equilibrium as the mobile phase passes. This causes the spot to bleed down the plate.[9] Solution: Dilute the sample aliquot before spotting. The ideal spot on the baseline should be 1-2 mm in diameter.[1]
Acidic or Basic Impurities. The silica gel stationary phase is slightly acidic. If your sample contains acidic or basic impurities (or if the compound itself has these properties), it can lead to interactions that cause streaking. Solution: Add a small amount (~0.5-1%) of a modifier to your mobile phase. For acidic compounds, add acetic acid; for basic compounds, add triethylamine.[3] This suppresses ionization and leads to cleaner spots.
Compound Decomposition. Some sensitive compounds can degrade on the acidic silica surface, appearing as a streak from the baseline to the solvent front. Solution: To diagnose this, run a 2D TLC.[10] Spot the sample in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in a fresh chamber with the same eluent. If the compound is stable, it will appear on the diagonal. Degradation products will appear off the diagonal.[10] If decomposition is confirmed, consider using a neutral alumina plate.

Problem: My starting material and product spots are overlapping (poor resolution).

Possible Cause Scientific Explanation & Solution
Inappropriate Mobile Phase Polarity. The chosen solvent system is not effectively differentiating between the polarities of the two compounds. Solution: Systematically adjust the mobile phase polarity. If spots are too high (high Rf), decrease polarity. If spots are too low (low Rf), increase polarity. The ideal separation is usually achieved when the Rf of the product is between 0.3 and 0.4.[3]
Poor Solvent Selectivity. Sometimes, simply adjusting polarity isn't enough. The specific interactions between the solvents and your compounds matter. Solution: Change the solvent system entirely to introduce different intermolecular forces. For example, instead of hexanes/EtOAc, try a system with dichloromethane (for dipole interactions) or toluene (for aromatic interactions). A table of options is provided below.[10]
Unsaturated Chamber. An unsaturated TLC chamber leads to solvent evaporation from the plate surface as it develops. This changes the mobile phase composition as it moves up the plate, resulting in warped solvent fronts and poor separation. Solution: Line the inside of the developing chamber with a piece of filter paper, saturate it with the mobile phase, and let the chamber sit, covered, for 5-10 minutes before running the plate. This ensures the chamber atmosphere is saturated with solvent vapor.
Table 1: Recommended Mobile Phase Systems for Ketones/Esters
Solvent SystemRatio (Non-polar:Polar)PolarityNotes on Selectivity
Hexanes / Ethyl Acetate9:1 to 1:1Low to MediumExcellent starting point. Good for general separation based on polarity.[1]
Dichloromethane (DCM)100% DCMMediumCan provide different selectivity for compounds with strong dipole moments.
Toluene / Ethyl Acetate20:1 to 5:1Low to MediumToluene's aromaticity can offer unique selectivity for other aromatic compounds.
Hexanes / Acetone9:1 to 4:1MediumAcetone is more polar than EtOAc and can provide better separation for more polar compounds.

Experimental Protocols & Best Practices

Protocol 1: Standard TLC Monitoring Workflow
  • Preparation:

    • Pour your chosen mobile phase into a developing chamber to a depth of ~0.5 cm.

    • Line the chamber with filter paper, ensuring it is wetted by the solvent. Cover the chamber and allow it to saturate for 5-10 minutes.

    • Using a pencil, gently draw a straight baseline on the silica side of the TLC plate, about 1 cm from the bottom.[1] Mark three evenly spaced tick marks for spotting.

  • Spotting the Plate:

    • Lane 1 (Starting Material - SM): Dilute the limiting starting material in a volatile solvent (e.g., EtOAc). Using a capillary tube, make a small, concentrated spot on the first tick mark.

    • Lane 2 (Co-spot - Co): Spot the starting material (Lane 1) on the middle tick mark. Allow it to dry completely. Then, carefully spot the reaction mixture directly on top of the SM spot. This lane is critical for confirming if the spot in the reaction mixture is, in fact, unreacted starting material.[2]

    • Lane 3 (Reaction Mixture - RM): Dilute an aliquot of your reaction mixture and spot it on the third tick mark.

    • Ensure all spots are small (1-2 mm) and that the solvent has fully evaporated before development.[1]

  • Development & Visualization:

    • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below your baseline.[3] Cover the chamber.

    • Allow the mobile phase to travel up the plate until the solvent front is about 1 cm from the top edge.

    • Immediately remove the plate and, with a pencil, mark the position of the solvent front.

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the plate under a 254 nm UV lamp and circle all visible spots with a pencil.[6]

    • Optional: If further visualization is needed, use a chemical stain. A 2,4-Dinitrophenylhydrazine (DNP) stain is highly selective for ketones and will produce an immediate orange spot.[1] A p-anisaldehyde stain is a good general-purpose option that can produce colored spots upon heating for many functional groups.[5][11]

Diagram 1: Troubleshooting Workflow for TLC Analysis

TLC_Troubleshooting start Poor TLC Result no_spots Problem: No Spots Seen start->no_spots streaking Problem: Streaking / Tailing start->streaking poor_res Problem: Poor Resolution start->poor_res sol_dilute Solution: Concentrate Sample or Multi-Spot no_spots->sol_dilute Cause: Too Dilute sol_polarity_high Solution: Decrease Mobile Phase Polarity no_spots->sol_polarity_high Cause: Too Polar sol_overload Solution: Dilute Sample streaking->sol_overload Cause: Overloaded sol_modifier Solution: Add Acid/Base Modifier to Mobile Phase streaking->sol_modifier Cause: Acidic/Basic sol_polarity_tune Solution: Systematically Adjust Mobile Phase Polarity poor_res->sol_polarity_tune Cause: Wrong Polarity sol_solvent_change Solution: Change Solvent System (e.g., use DCM or Toluene) poor_res->sol_solvent_change Cause: Poor Selectivity sol_saturate Solution: Ensure Chamber Saturation poor_res->sol_saturate Cause: Unsaturated Chamber

Caption: A decision-making flowchart for troubleshooting common TLC issues.

References

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. UCLA Chemistry. [Link]

  • Nichols, L. (2022). Uses of TLC. Chemistry LibreTexts. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • ResearchGate. (n.d.). TLC using a mobile phase composed of methyl-ethyl-ketone, water and.... ResearchGate. [Link]

  • Kirschner, J. G. (1978). Quantitative TLC determination of epimeric ratios of 16-methyl 17-ketone oxidation products of dexamethasone and related drugs. Journal of Pharmaceutical Sciences. [Link]

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. Labster. [Link]

  • JoVE. (2020). Video: Thin-Layer Chromatography - Concept. Journal of Visualized Experiments. [Link]

  • Nichols, L. (2022). Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). Method for detecting aldehyde and ketone by using thin layer chromatography.
  • Organic Chemistry Lab Techniques. (2021). Visualizing a TLC plate. YouTube. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. École Polytechnique Fédérale de Lausanne. [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. University of Rochester Chemistry Department. [Link]

  • PubChem. (n.d.). Ethyl 6-oxohexanoate. National Institutes of Health. [Link]

  • Labdex. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Labdex. [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. University of Colorado Boulder Department of Chemistry. [Link]

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Validation & Comparative

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate: Activity Validation & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical validation of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate , a specialized organic intermediate used primarily in the design of Histone Deacetylase (HDAC) inhibitors and PROTAC linkers .

Executive Summary & Pharmacophore Analysis

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (CAS: 898777-77-0) acts as a high-value "Cap-Linker" module in medicinal chemistry. Unlike generic aliphatic linkers, this compound integrates a lipophilic "Cap" (3-trifluoromethylphenyl) with a keto-functionalized "Linker" (6-oxo-hexanoate), designed to target the hydrophobic rim of zinc-dependent metalloenzymes, specifically HDACs.

The "Cap-Linker-ZBG" Model

In the context of HDAC inhibition, this molecule serves as the precursor to the active pharmacophore:

  • Cap Group (Surface Recognition): The 3-trifluoromethylphenyl moiety provides enhanced lipophilicity and metabolic stability compared to a standard phenyl group. The meta-substitution (

    
    ) often avoids steric clashes found in para-substituted analogs while improving blood-brain barrier (BBB) permeability.
    
  • Linker (Channel Occupancy): The 6-carbon chain (with the ketone) mimics the lysine side chain, positioning the zinc-binding group (ZBG) into the active site. The ketone at C6 adds a dipole and potential hydrogen-bond acceptor site, differentiating it from the purely alkyl chain of Vorinostat (SAHA).

  • ZBG Precursor: The ethyl ester is a "masked" Zinc-Binding Group. It must be hydrolyzed to the acid or converted to a hydroxamic acid to coordinate the catalytic

    
     ion.
    

Comparative Analysis: Structural Alternatives

The following table compares the 3-trifluoromethyl variant against standard alternatives used in HDAC inhibitor synthesis.

Table 1: Physicochemical & Functional Comparison
Feature3-CF3 Variant (Subject) Unsubstituted (Phenyl) 4-CF3 Variant (Para) Alkyl Chain (SAHA-like)
Lipophilicity (cLogP) High (~4.2) Moderate (~3.1)High (~4.2)Low-Moderate
Metabolic Stability High (Blocked metabolic soft spot)Low (Susceptible to hydroxylation)HighModerate
Steric Profile "Kinked" Geometry (Fits specific pockets)Linear/FlatLinear/ElongatedFlexible Linear
Electronic Effect Electron-Withdrawing (Deactivates ring)NeutralElectron-WithdrawingN/A
Primary Application Isoform-Selective HDAC Probes General HDAC InhibitorsPotent but often toxicBroad-spectrum (SAHA)

Key Insight: The 3-trifluoromethyl group creates a "meta-effect," often improving selectivity for HDAC6 or HDAC8 by probing the side-pockets of the enzyme surface, whereas the 4-trifluoromethyl (para) analog extends too far linearly, potentially clashing with the rim of the active site.

Experimental Validation Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation

Objective: Synthesize the target keto-ester with >95% regioselectivity. Mechanism: Electrophilic aromatic substitution using a deactivated arene (requires strong Lewis acid).

Reagents:

  • (Trifluoromethyl)benzene (Substrate)[1]

  • Ethyl adipoyl chloride (Electrophile)

  • Aluminum Chloride (

    
    ) (Lewis Acid Catalyst)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under Argon, dissolve 1.2 eq of

    
     in anhydrous DCM. Cool to 0°C.
    
  • Acylation: Add 1.0 eq of Ethyl adipoyl chloride dropwise. Stir for 15 min to form the acylium ion complex.

  • Addition: Add 1.0 eq of (Trifluoromethyl)benzene slowly. Note: The reaction will be sluggish due to the electron-withdrawing

    
     group.
    
  • Reflux: Allow to warm to Room Temp (RT), then reflux at 40°C for 4-6 hours. Monitor HCl gas evolution (scrub with NaOH trap).

  • Quench: Pour the mixture onto crushed ice/HCl. Extract with DCM (

    
    ).
    
  • Purification: Wash organic layer with Brine and

    
    . Dry over 
    
    
    
    . Concentrate.
  • Isolation: Purify via flash column chromatography (Hexane:EtOAc 9:1). The 3-isomer (meta) is the major product due to steric directing of the bulky acyl group, though the

    
     is meta-directing (deactivating), making this reaction challenging. Correction: Actually, Friedel-Crafts on a deactivated ring like 
    
    
    
    is difficult. Alternative Route: React the Grignard reagent of 3-bromo-benzotrifluoride with a glutaric anhydride derivative or ethyl adipoyl chloride at -78°C.
    • Self-Validating Check: If using Friedel-Crafts, yield will be low (<30%). If using Grignard (3-trifluoromethylphenylmagnesium bromide + Ethyl 6-chloro-6-oxohexanoate), yield improves to >60%. Recommendation: Use the Grignard route.

Protocol B: Conversion to Active Hydroxamic Acid (Assay Ready)

Objective: Convert the ethyl ester to the active HDAC inhibitor form.

  • Reagent Prep: Prepare Hydroxylamine (

    
    ) solution by mixing 
    
    
    
    (10 eq) with
    
    
    in Methanol at 0°C. Filter off KCl precipitate.
  • Reaction: Add the Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (1 eq) to the filtrate. Stir at RT for 1-2 hours.

  • Workup: Neutralize with Amberlyst-15 (H+ form) or dilute HCl to pH 7. Concentrate.

  • Recrystallization: Crystallize from MeCN/Water.

  • Validation: Check by

    
     test (deep red color indicates hydroxamic acid).
    

Visualizations

Diagram 1: Synthesis & Activation Workflow

This diagram illustrates the Grignard-based synthesis (preferred for deactivated rings) and the subsequent activation.

G Start 3-Bromo-benzotrifluoride Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg, THF, Reflux Intermediate Target Ester: Ethyl 6-oxo-6-(3-CF3-Ph)hexanoate Grignard->Intermediate + Electrophile (-78°C to RT) Electrophile Ethyl adipoyl chloride (Cl-CO-(CH2)4-COOEt) Electrophile->Intermediate Activation NH2OH / KOH (Methanol) Intermediate->Activation Hydroxaminolysis FinalProduct Active HDAC Inhibitor (Hydroxamic Acid) Activation->FinalProduct Zinc Binding Group Formation

Caption: Synthesis of the target ester via Grignard coupling, followed by activation to the hydroxamic acid pharmacophore.

Diagram 2: Pharmacophore Mapping (Cap-Linker-ZBG)

Pharmacophore Cap CAP GROUP (3-CF3-Phenyl) Hydrophobic Surface Recognition Linker LINKER DOMAIN (6-Oxo-Hexyl Chain) Active Site Channel Occupancy Cap->Linker Covalent Bond CF3 CF3 (Meta) Metabolic Stability Cap->CF3 Feature ZBG ZINC BINDING GROUP (Hydroxamic Acid / Ester) Catalytic Zn2+ Chelation Linker->ZBG Covalent Bond Ketone C6-Ketone H-Bond Acceptor Linker->Ketone Feature

Caption: Pharmacophore decomposition showing the role of the 3-CF3 cap and keto-linker in enzyme inhibition.

References

  • Review of HDAC Inhibitors: Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116. Link

  • Friedel-Crafts vs. Grignard on Deactivated Rings: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • SAHA (Vorinostat) Structure-Activity Relationships: Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology, 25(1), 84-90. Link

Sources

A Comparative Guide to Aromatic Keto Esters: Profiling Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate against other synthetically valuable keto esters. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and application of these compounds, supported by experimental frameworks and data. Our focus is to illuminate the unique chemical behavior imparted by the trifluoromethyl substituent, offering insights into rational molecular design and synthetic strategy.

Introduction: The Versatility of Keto Esters in Synthesis

Keto esters are a class of organic compounds containing both a ketone and an ester functional group. Their bifunctional nature makes them exceptionally versatile building blocks in organic synthesis.[1] The presence of two electrophilic centers (the keto and ester carbonyls) and multiple acidic α-protons allows for a wide range of chemical transformations. These compounds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products.[2][3]

The reactivity of a keto ester is largely dictated by the relative positions of the two functional groups (α, β, γ, etc.) and the nature of its substituents. This guide will focus on γ-keto esters, specifically comparing the electronically modified Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate with its non-fluorinated analog and other common keto esters to highlight the profound influence of substituent effects on chemical behavior.

Profile: Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate is an aromatic γ-keto ester. Its structure is characterized by an ethyl ester, a six-carbon chain, and a phenyl ring bearing a trifluoromethyl group at the meta-position.

PropertyValue
Molecular Formula C₁₅H₁₇F₃O₃
Molecular Weight 302.29 g/mol
Key Features Aromatic ketone, ethyl ester, trifluoromethyl group
Anticipated Role Advanced intermediate for pharmaceuticals and agrochemicals

Note: Data is for the analogous 4-trifluoromethylphenyl isomer, which is expected to have very similar physical properties.[4]

The Trifluoromethyl (CF₃) Effect: An Electronic Deep Dive

The trifluoromethyl group is a cornerstone of modern medicinal chemistry.[5] Its strong electron-withdrawing nature, primarily through a powerful inductive effect (-I), significantly alters the electronic properties of the aromatic ring and the attached ketone. This modification has several critical consequences:

  • Increased Electrophilicity: The CF₃ group deactivates the aromatic ring, but more importantly, it strongly withdraws electron density from the ketone's carbonyl carbon. This makes the ketone significantly more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile in drug candidates.[5]

  • Modulated Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

The following diagram illustrates the potent inductive effect of the CF₃ group, which enhances the electrophilicity of the carbonyl carbon.

G cluster_0 Standard Phenyl Ketone cluster_1 Trifluoromethylphenyl Ketone a Phenyl Ring b C=O a->b Weak delocalization d C=O c CF₃-Phenyl Ring c->d Enhanced Electrophilicity (δ+) e CF₃ e->c Strong -I Effect

Caption: Inductive effect of the CF₃ group on carbonyl electrophilicity.

Synthetic Pathways

Aromatic keto esters like Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate are typically synthesized via Friedel-Crafts acylation. This involves the reaction of a substituted aromatic compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst.

G start Starting Materials|{ 3-Bromobenzotrifluoride | Ethyl 5-chloro-5-oxopentanoate} step1 Reaction Friedel-Crafts Acylation Lewis Acid Catalyst (e.g., AlCl₃) start->step1 step2 Work-up Quench with acid Extraction with organic solvent step1->step2 step3 Purification Column Chromatography Distillation step2->step3 product Final Product|Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate step3->product

Caption: General workflow for the synthesis of the target keto ester.

Comparative Analysis with Alternative Keto Esters

To fully appreciate the characteristics of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate, we compare it with three other widely used keto esters.

CompoundStructureMolecular Weight ( g/mol )Key Features & ReactivityCommon Applications
Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate CF₃-Ph-CO-(CH₂)₄-COOEt302.29High electrophilicity at ketone. CF₃ group offers metabolic stability.Precursor for specialized pharmaceuticals and agrochemicals.[6]
Ethyl 6-oxo-6-phenylhexanoate Ph-CO-(CH₂)₄-COOEt234.29[7]Baseline aromatic keto ester. Ketone is moderately reactive.Intermediate for polymers, fragrances, and general organic synthesis.
Ethyl Benzoylacetate Ph-CO-CH₂-COOEt192.21[8]β-Keto ester. Highly acidic α-protons. Readily forms stable enolates.Versatile C-C bond formation (e.g., Claisen condensation). Synthesis of flavonoids and heterocycles.[9]
Methyl Acetoacetate CH₃-CO-CH₂-COOMe116.12[3]Simple β-Keto ester. High reactivity at α-position for alkylation/acylation.Synthesis of pharmaceuticals, dyes, and pesticides. Used in Biginelli and Hantzsch reactions.[3]
Reactivity: The Decisive Role of Structure
  • γ-Keto Esters (Our Target vs. Phenyl Analog): The primary difference lies in the reactivity of the aromatic ketone. The CF₃ group in our target molecule makes the ketone significantly more prone to attack by nucleophiles (e.g., in Grignard reactions or reductions) than the unsubstituted phenyl version. This allows for more selective reactions under milder conditions.

  • β-Keto Esters (Ethyl Benzoylacetate & Methyl Acetoacetate): These compounds are defined by the reactivity of their methylene group (the α-carbon between the two carbonyls). The protons on this carbon are highly acidic (pKa ≈ 11) and are easily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, making β-keto esters ideal substrates for alkylation and acylation reactions.[1][10] While our target γ-keto ester also has α-protons, they are less acidic and reactions at these positions are less common compared to the β-keto esters.

Synthetic Utility: Choosing the Right Tool
  • Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate is a specialized reagent. Its value lies in introducing a trifluoromethylphenyl ketone moiety along with a flexible ester-containing side chain, a common strategy in modern drug design.[5][11]

  • Ethyl Benzoylacetate and Methyl Acetoacetate are workhorse reagents for building molecular complexity. Their ability to act as versatile three-carbon synthons via their enolates is fundamental to many classic named reactions, including the Claisen condensation for forming new C-C bonds.[12][13]

Experimental Protocols

The following protocols are representative examples of the synthesis and application of aromatic keto esters. They are designed to be self-validating, with clear steps and rationale.

Protocol 1: Synthesis of Ethyl 6-oxo-6-phenylhexanoate via Friedel-Crafts Acylation

This protocol describes the synthesis of the non-fluorinated analog, which follows the same principles for synthesizing the target molecule.

Rationale: This reaction utilizes the electrophilic substitution of benzene with an acyl chloride. Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring.

Materials:

  • Benzene (anhydrous)

  • Adipoyl chloride monoethyl ester

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of adipoyl chloride monoethyl ester (1.0 equivalent) in anhydrous DCM to the stirred suspension.

  • After the addition is complete, add anhydrous benzene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl (2 equivalents).

  • Stir vigorously until all solids dissolve. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 6-oxo-6-phenylhexanoate.[7]

Protocol 2: α-Alkylation of a β-Keto Ester (Methyl Acetoacetate)

Rationale: This protocol demonstrates the classic nucleophilic character of β-keto ester enolates. Sodium ethoxide, a strong base, deprotonates the acidic α-carbon. The resulting enolate attacks an alkyl halide in an Sₙ2 reaction to form a new C-C bond.

Materials:

  • Methyl acetoacetate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Iodomethane

  • Diethyl ether

  • Saturated ammonium chloride solution

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

  • Cool the solution to 0 °C and add methyl acetoacetate (1.0 equivalent) dropwise.

  • Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the sodium enolate.

  • Add iodomethane (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers, wash with saturated ammonium chloride solution and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the alkylated product. Further purification can be done by distillation.

Conclusion

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate is a highly valuable, albeit specialized, synthetic intermediate. The presence of the trifluoromethyl group dramatically increases the electrophilicity of the ketone and confers properties desirable in medicinal chemistry, such as metabolic stability. While it lacks the general C-C bond-forming versatility of β-keto esters like methyl acetoacetate and ethyl benzoylacetate, its utility lies in the direct introduction of a complex, electronically-tuned pharmacophore. The choice between these reagents is therefore dictated by the specific synthetic goal: β-keto esters serve as foundational building blocks for creating molecular backbones, whereas functionalized γ-keto esters like our target compound are employed for late-stage modification and the installation of high-value functional motifs. Understanding these distinct roles is paramount for efficient and effective synthetic planning in modern chemical research.

References

  • Wikipedia. Ethyl hexanoate. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]

  • ResearchGate. Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. [Link]

  • National Center for Biotechnology Information. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

  • PubChem. Ethyl 6-oxohexanoate. [Link]

  • Howei Pharm. CAS 898777-83-8 C15H17F3O3 Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate. [Link]

  • Sciforum. Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]

  • National Center for Biotechnology Information. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. [Link]

  • Google Patents.
  • ResearchGate. b-Ketoesters as a valuable tool for the synthesis of complex natural products. [Link]

  • PubChem. Ethyl 6-oxo-6-phenylhexanoate. [Link]

  • ACS Publications. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. [Link]

  • Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. [Link]

  • Ataman Kimya. METHYL ACETOACETATE. [Link]

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Technical Comparison: Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (CAS 898777-77-0) represents a critical scaffold in modern medicinal chemistry, distinguishing itself from its non-fluorinated analog, Ethyl 6-oxo-6-phenylhexanoate , through enhanced metabolic stability and modulated lipophilicity.

This guide analyzes the impact of the meta-trifluoromethyl (


) substitution on the physicochemical properties, synthetic accessibility, and biological utility of aryl-ketohexanoates. These compounds serve as vital intermediates in the synthesis of Histone Deacetylase (HDAC) inhibitors , ROR

t inverse agonists
, and lipophilic metabolic probes.
Key Differentiators
FeatureEthyl 6-oxo-6-phenylhexanoate (Non-Fluorinated)Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (Fluorinated)
Electronic Nature Electron-neutral ring; Ketone is moderately electrophilic.Electron-deficient ring; Ketone is highly electrophilic due to

induction.
Metabolic Stability Susceptible to CYP450-mediated hydroxylation at meta/para positions.High resistance to oxidative metabolism;

blocks the meta "soft spot."
Lipophilicity (cLogP) ~3.2 (Moderate membrane permeability).~4.1 (Enhanced permeability; higher plasma protein binding).
Synthetic Route Facile Friedel-Crafts acylation.Requires activated substrates or Grignard approaches due to ring deactivation.

Chemical Synthesis & Manufacturing Protocols

The introduction of the electron-withdrawing trifluoromethyl group significantly alters the synthetic strategy. While the non-fluorinated analog undergoes standard electrophilic aromatic substitution, the fluorinated variant requires optimized conditions to overcome ring deactivation.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways required for the two analogs.

SynthesisComparison cluster_legend Reaction Conditions Benzene Benzene (Starting Material A) NonFluoro Ethyl 6-oxo-6-phenylhexanoate (Yield: >85%) Benzene->NonFluoro Friedel-Crafts AlCl3, 0°C -> RT (Fast Kinetics) TFBenzene 1-Trifluoromethylbenzene (Starting Material B) Fluoro Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (Yield: ~60-70%) TFBenzene->Fluoro Friedel-Crafts AlCl3, Reflux (Slow Kinetics due to EWG) Adipoyl Ethyl Adipoyl Chloride Adipoyl->NonFluoro Adipoyl->Fluoro EWG Effect Note: -CF3 is a strong Electron Withdrawing Group (EWG), deactivating the ring toward acylation.

Caption: Comparative synthetic pathways showing the kinetic penalty imposed by the trifluoromethyl group during Friedel-Crafts acylation.

Detailed Protocols
Protocol A: Synthesis of Non-Fluorinated Analog

Standard Friedel-Crafts Acylation

  • Reagents: Benzene (1.0 eq), Ethyl 6-chloro-6-oxohexanoate (1.1 eq), Aluminum Chloride (

    
    , 1.2 eq).
    
  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Suspend

      
       in dry DCM at 0°C.
      
    • Add Ethyl 6-chloro-6-oxohexanoate dropwise (exothermic).

    • Add Benzene dropwise.

    • Stir at room temperature for 4 hours.

    • Quench: Pour into ice-water/HCl mixture. Extract with EtOAc.

  • Outcome: High yield (>85%) due to the electron-rich nature of benzene.

Protocol B: Synthesis of Fluorinated Analog

Optimized Acylation for Deactivated Rings

  • Reagents:

    
    -Trifluorotoluene (1.0 eq), Ethyl 6-chloro-6-oxohexanoate (1.5 eq), 
    
    
    
    (2.5 eq).
  • Solvent: Neat or Nitrobenzene (high boiling point required).

  • Procedure:

    • Critical Step: The

      
       group deactivates the ring. Standard DCM reflux is often insufficient.
      
    • Mix reagents and heat to 60–80°C for 12–18 hours.

    • Alternative Route (Recommended): Use organometallic coupling if yield is low. React 3-(trifluoromethyl)phenylmagnesium bromide with ethyl 6-chloro-6-oxohexanoate in THF at -78°C.

  • Purification: Requires silica gel chromatography (Hexane/EtOAc gradient) to separate from ortho/para isomers (though meta-directing effect of

    
     is not applicable here; the 
    
    
    
    is meta-directing in electrophilic substitution, but the starting material is trifluorotoluene. Acylation of trifluorotoluene typically yields the meta isomer as the major product due to sterics and electronics, though para is often competitive).
    • Correction: In Friedel-Crafts acylation of trifluorotoluene, the

      
       group is meta-directing. Therefore, the primary product is the 3-isomer  (meta), matching the target compound.
      

Physicochemical Performance & Biological Implications[1][2][3][4]

The "Fluorine Effect" is a cornerstone of modern drug design. The substitution of hydrogen with fluorine (or


) profoundly alters the molecule's interaction with biological systems.
Comparative Data Table
PropertyNon-Fluorinated AnalogFluorinated Analog (

)
Impact on Drug Development
Molecular Weight 234.29 g/mol 302.29 g/mol Fluorinated analogs are heavier, affecting ligand efficiency metrics.
cLogP (Lipophilicity) 3.24.1Higher LogP improves blood-brain barrier (BBB) penetration but decreases aqueous solubility.
Hammett Constant (

)
0.00 (H)0.43 (

)
The ketone carbonyl is more electron-deficient, increasing reactivity with active-site serine residues (if acting as a covalent inhibitor).
Metabolic Half-Life Low (Rapid oxidation)HighThe

group blocks metabolic hotspots, extending duration of action.
Mechanism of Action: The Metabolic Block

The following diagram details how the fluorinated analog resists Cytochrome P450 (CYP) degradation, a common failure point for non-fluorinated drugs.

Metabolism cluster_nonfluoro Non-Fluorinated Pathway (High Clearance) cluster_fluoro Fluorinated Pathway (Extended Half-Life) NF_Drug Ethyl 6-oxo-6-phenylhexanoate CYP CYP450 Enzyme NF_Drug->CYP Oxidation at meta/para position NF_Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP->NF_Metabolite F_Drug Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate CYP_Blocked CYP450 Enzyme F_Drug->CYP_Blocked Steric/Electronic Blockade by -CF3 F_Stable Intact Drug (Maintained Potency) CYP_Blocked->F_Stable No Reaction

Caption: Mechanism of metabolic stabilization. The trifluoromethyl group prevents oxidative attack, significantly enhancing the pharmacokinetic profile.

Analytical Characterization

To validate the synthesis of the fluorinated analog, researchers must look for specific spectroscopic signatures distinct from the non-fluorinated control.

NMR Spectroscopy Signatures
  • 
     NMR:  The definitive test.
    
    • Signal: Single peak around -62 to -63 ppm (relative to

      
      ).
      
    • Non-fluorinated analog is silent in this region.

  • 
     NMR: 
    
    • C-F Coupling: The carbon attached to the

      
       group will appear as a quartet (
      
      
      
      ).
    • Carbonyl Shift: The ketone carbonyl carbon (C6) will be shifted slightly upfield compared to the non-fluorinated analog due to the electron-withdrawing inductive effect.

Applications in Drug Discovery[1][5]

A. HDAC Inhibition

These esters are frequently hydrolyzed to their corresponding acids or converted to hydroxamic acids (e.g., SAHA analogs). The 3-trifluoromethylphenyl moiety is a bioisostere for the phenyl cap group in Vorinostat (Zolinza).

  • Advantage: The hydrophobic

    
     group enhances binding in the hydrophobic pocket of HDAC enzymes (specifically HDAC1 and HDAC6).
    
B. ROR t Inverse Agonists

Recent studies (see Nakajima et al.[1]) highlight the utility of 6-oxo-phenyl-hexanoic acid derivatives as ROR


t modulators for treating autoimmune diseases like psoriasis.
  • Role: The scaffold serves as the "linker-tail" segment connecting the aromatic core to the acidic headgroup.

  • Optimization: Fluorination of the phenyl ring is a standard optimization step to improve ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

References

  • Nakajima, R., et al. (2021).[1][2] "Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile." Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • ChemicalBook. (n.d.). "Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate Product Entry (CAS 898777-77-0)."[3][4][][6]

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

A Researcher's Guide to IC50 Determination: Characterizing "Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate" Against Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of a novel compound, "Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate" (herein referred to as Compound X). Given the absence of established biological data for Compound X, this document outlines a logical, stepwise approach to hypothesize a biological target, execute robust experimental protocols, and compare its potency against a well-characterized alternative.

The molecular structure of Compound X, featuring a trifluoromethylphenyl group, shares similarities with a class of non-steroidal anti-inflammatory drugs (NSAIDs) known to target cyclooxygenase (COX) enzymes.[1][2] These enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins.[3][4] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[5] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[5][6]

Based on this structural rationale, we hypothesize that Compound X may act as a COX-2 inhibitor. This guide will therefore focus on determining its IC50 against human recombinant COX-2 and compare its performance to Celecoxib, a potent and selective COX-2 inhibitor available in the U.S.[6][7]

Part 1: In Vitro Enzymatic Assay for COX-2 Inhibition

The first crucial step is to determine if Compound X directly inhibits the enzymatic activity of COX-2 in a controlled, cell-free system. Commercially available fluorometric inhibitor screening kits provide a sensitive and reliable method for this purpose.[3][8] These assays measure the generation of Prostaglandin G2 (PGG2), an intermediate product, via a fluorescent probe.[8] The presence of an inhibitor reduces the rate of PGG2 formation, leading to a decrease in the fluorescent signal.

Experimental Workflow: Enzymatic Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) P1 Reconstitute Human Recombinant COX-2 Enzyme A2 Add COX-2 Enzyme to all wells except blank P1->A2 P2 Prepare Serial Dilutions of Compound X & Celecoxib A1 Dispense Controls & Inhibitors (Compound X, Celecoxib) P2->A1 P3 Prepare Master Mix (Assay Buffer, Probe, Cofactor) P3->A2 A1->A2 A3 Pre-incubate at 37°C (allows inhibitor binding) A2->A3 A4 Initiate Reaction: Add Arachidonic Acid A3->A4 A5 Incubate & Read Fluorescence (Ex/Em = 535/587 nm) A4->A5

Caption: Workflow for the in vitro COX-2 enzymatic inhibition assay.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits.[8][9]

  • Reagent Preparation:

    • COX-2 Enzyme: Reconstitute human recombinant COX-2 with sterile water. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Keep on ice during use.[8]

    • Test Compounds: Prepare a 10 mM stock solution of Compound X and Celecoxib (positive control) in DMSO.

    • Serial Dilutions: Create a series of dilutions for each compound (e.g., from 100 µM to 0.1 nM) in COX Assay Buffer. The final concentration in the well will be 1/10th of this concentration.[8]

  • Assay Plate Setup (96-well white opaque plate):

    • Enzyme Control (EC): 10 µL of COX Assay Buffer. This represents 100% enzyme activity.

    • Inhibitor Control (IC): 10 µL of the prepared Celecoxib dilution.

    • Sample Wells (S): 10 µL of the prepared Compound X dilutions.

    • Blank: A well with all components except the enzyme to measure background fluorescence.

  • Reaction Assembly:

    • Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.

    • Add the appropriate volume of the Master Mix to all wells.

    • Add the reconstituted COX-2 enzyme to all wells except the blank.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[10]

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate, Arachidonic Acid, to all wells.

    • Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

Part 2: Cell-Based Assay for Biological Relevance

While an enzymatic assay confirms direct inhibition, a cell-based assay is critical to assess the compound's activity in a more physiologically relevant context. This step accounts for factors like cell permeability and off-target effects. A standard method is to use a cell line (e.g., macrophages) stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and then measure the production of Prostaglandin E2 (PGE2), a key downstream product.[1][11]

Experimental Workflow: Cell-Based PGE2 Assay

G cluster_cell_prep Cell Culture & Treatment cluster_elisa PGE2 Quantification (ELISA) C1 Seed Macrophage Cells (e.g., RAW 264.7) in 96-well plate C2 Pre-treat cells with dilutions of Compound X & Celecoxib C1->C2 C3 Induce COX-2 Expression with LPS C2->C3 C4 Incubate to allow PGE2 production C3->C4 E1 Collect cell supernatant C4->E1 E2 Perform competitive ELISA for PGE2 E1->E2 E3 Read Absorbance (signal inversely proportional to PGE2) E2->E3

Caption: Workflow for the cell-based PGE2 inhibition assay.

Detailed Protocol: PGE2 Competitive ELISA

This protocol uses a competitive ELISA format where PGE2 in the sample competes with a fixed amount of labeled PGE2 for a limited number of antibody binding sites.[11][12]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Remove the media and replace it with fresh media containing serial dilutions of Compound X or Celecoxib. Include a vehicle control (DMSO).

    • Incubate for 1-2 hours.

    • Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control to induce inflammation and COX-2 expression.

    • Incubate for 16-24 hours.

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE2.

    • Centrifuge the supernatant to remove any cellular debris.[13]

  • PGE2 ELISA:

    • Follow the protocol of a commercial PGE2 ELISA kit.[11][14]

    • Briefly, add standards, controls, and collected supernatants to the antibody-coated microplate.

    • Add an HRP-labeled PGE2 conjugate, which will compete with the sample PGE2 for antibody binding.

    • Incubate, wash away unbound components, and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance. The signal intensity is inversely proportional to the amount of PGE2 in the sample.

Part 3: Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce a biological process by 50%.[15][16] Accurate calculation requires transforming raw data into percent inhibition and fitting it to a dose-response curve.

Data Processing and Analysis Workflow

G D1 Calculate % Inhibition for each inhibitor concentration D3 Plot % Inhibition vs. log[Inhibitor] D1->D3 D2 Transform inhibitor concentrations to log10 scale D2->D3 D4 Fit data using Nonlinear Regression (four-parameter logistic model) D3->D4 D5 Determine IC50 value from the fitted curve D4->D5

Sources

Comparative Analysis of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate: A Mechanistic Exploration in the Context of Soluble Epoxide Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the novel compound Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (hereafter designated as EOTPH) with established inhibitors of soluble epoxide hydrolase (sEH). While direct mechanistic studies on EOTPH are not yet extensively published, its structural features—notably the trifluoromethylphenyl moiety and the keto-ester chain—suggest a plausible interaction with enzymes involved in lipid signaling. This guide, therefore, hypothesizes EOTPH's mechanism of action as an sEH inhibitor and evaluates its potential performance against well-characterized alternatives based on established experimental paradigms.

The objective of this document is to provide researchers, scientists, and drug development professionals with a framework for evaluating novel chemical entities like EOTPH. We will delve into the causal biochemistry of sEH inhibition, present comparative data from analogous compounds, and provide detailed, self-validating experimental protocols for independent verification.

The Rationale: Why Soluble Epoxide Hydrolase is a Compelling Target

The soluble epoxide hydrolase (sEH) enzyme plays a pivotal role in the metabolism of arachidonic acid.[1][2] Specifically, it degrades epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties.[3][4] By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) forms, sEH effectively dampens these beneficial signaling pathways.[1]

The inhibition of sEH is a promising therapeutic strategy for a multitude of conditions, including hypertension, inflammation, and pain-related disorders.[1][5] By preventing the degradation of EETs, sEH inhibitors (sEHIs) elevate their endogenous levels, thereby prolonging their therapeutic effects.[2][3] This mechanism offers a distinct advantage over interventions that introduce exogenous agents, as it enhances the body's natural regulatory pathways.

Given the therapeutic potential of sEH inhibition, the identification of novel, potent, and selective inhibitors is a significant focus of drug discovery. EOTPH, with its unique chemical structure, represents a candidate worthy of investigation within this therapeutic paradigm.

Comparative Compounds: Established sEH Inhibitors

To provide a robust benchmark for the hypothetical performance of EOTPH, we will compare it against two well-characterized sEH inhibitors:

  • t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid): A potent and widely studied urea-based sEH inhibitor known for its high efficacy in various preclinical models.

  • TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea): Another potent urea-based inhibitor with excellent pharmacokinetic properties, which has been investigated for its anti-inflammatory and analgesic effects.

These compounds have been selected due to the extensive availability of public data on their inhibitory potency and their common use as reference compounds in sEH inhibitor screening campaigns.[6][7]

Performance Comparison: A Data-Driven Analysis

The primary metric for evaluating the performance of an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the reported IC50 values for our selected comparators against human sEH. For EOTPH, a hypothetical range of IC50 values is presented to illustrate how it would be positioned if it were a weak, moderate, or potent inhibitor.

Compound Chemical Structure IC50 (nM) against human sEH Reference
EOTPH (Hypothetical) Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoateTo be determined (e.g., <100, 100-1000, >1000)N/A
t-AUCB trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid~1-5[6]
TPPU 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea~0.4-1[8] (Implied from various studies)

Note: IC50 values can vary depending on the specific assay conditions.

Mechanistic Pathways and Experimental Workflows

The sEH Signaling Pathway

The following diagram illustrates the central role of sEH in the arachidonic acid cascade and the mechanism by which its inhibition leads to enhanced EET signaling.

sEH_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EETs EETs (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation Effects Beneficial Physiological Effects EETs->Effects DHETs DHETs (Less Active Metabolites) sEH->DHETs EOTPH EOTPH & Other sEHIs EOTPH->sEH Inhibition

Caption: The sEH signaling pathway.

Experimental Workflow for sEH Inhibitor Screening

A robust and reproducible workflow is essential for identifying and characterizing novel sEH inhibitors. The following diagram outlines a typical high-throughput screening (HTS) and validation process.

HTS_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & IC50 Determination cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization CompoundLibrary Compound Library (e.g., containing EOTPH) HTS High-Throughput Screening (Fluorescence-based biochemical assay) CompoundLibrary->HTS Hits Initial 'Hits' HTS->Hits DoseResponse Dose-Response Assay (Serial dilutions of hits) Hits->DoseResponse IC50 IC50 Calculation DoseResponse->IC50 CellBased Cell-Based sEH Activity Assay IC50->CellBased Selectivity Selectivity Profiling (vs. other hydrolases) CellBased->Selectivity LeadOpt Lead Optimization (Structure-Activity Relationship) Selectivity->LeadOpt

Caption: Workflow for sEH inhibitor screening.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for key assays in the evaluation of sEH inhibitors.

Biochemical sEH Activity Assay (Fluorometric)

This assay measures the enzymatic activity of purified recombinant sEH and is the primary method for determining the IC50 of inhibitors.[9][10]

Principle: The assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[10] The rate of increase in fluorescence is directly proportional to the sEH activity.

Materials:

  • Human recombinant sEH

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • PHOME substrate

  • Test compounds (EOTPH and comparators) dissolved in DMSO

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader (Excitation: ~330-360 nm, Emission: ~460-465 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 0.5-1 µL) of each dilution into the wells of the microplate. Include wells with DMSO only as a negative control (100% activity) and a known potent sEH inhibitor (e.g., t-AUCB) as a positive control (0% activity).

  • Enzyme Addition: Dilute the human recombinant sEH in the assay buffer to the desired concentration. Add the enzyme solution to each well (e.g., 40-50 µL).

  • Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare the PHOME substrate solution in the assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction (e.g., 10-20 µL).

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 25-30°C). Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data by setting the average rate of the negative control wells to 100% activity and the positive control wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based sEH Activity Assay

This assay validates the findings from the biochemical assay in a more physiologically relevant context by measuring sEH activity in intact cells.[9]

Principle: The assay uses a cell-permeable fluorescent substrate (e.g., Epoxy Fluor 7) that is hydrolyzed by intracellular sEH to generate a fluorescent product.[9] The amount of fluorescence is proportional to the sEH activity within the cells.

Materials:

  • A suitable cell line with endogenous sEH expression (e.g., HEK293, HepG2)

  • Cell culture medium and reagents

  • Cell-permeable sEH substrate (e.g., Epoxy Fluor 7)

  • Test compounds (EOTPH and comparators)

  • 96-well clear-bottom black microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the cells into the 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 1-4 hours). Include vehicle-treated cells as a control.

  • Substrate Loading: Remove the compound-containing medium and add the cell-permeable sEH substrate, diluted in an appropriate buffer, to each well.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for substrate hydrolysis.

  • Fluorescence Measurement: Measure the fluorescence intensity in the microplate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle-treated control and calculate the percent inhibition for each compound concentration. Determine the IC50 value as described in the biochemical assay protocol.

Conclusion and Future Directions

This guide has established a scientifically rigorous framework for the investigation of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (EOTPH) as a potential inhibitor of soluble epoxide hydrolase. By hypothesizing its mechanism of action based on structural analogy and comparing its potential performance against established sEH inhibitors like t-AUCB and TPPU, we have outlined a clear path for its experimental validation.

The provided protocols for biochemical and cell-based assays offer a self-validating system for researchers to independently determine the IC50 of EOTPH and confirm its activity in a cellular context. The successful inhibition of sEH by EOTPH in these assays would warrant further investigation into its selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The trifluoromethylphenyl moiety is a particularly interesting feature that may confer unique properties regarding potency and metabolic stability, making EOTPH a compelling candidate for further drug development efforts targeting the sEH pathway.

References

  • PubChem. Ethyl hexanoate. National Center for Biotechnology Information. [Link]

  • Sirish, M., et al. (2012). The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy. Cardiovascular Therapeutics, 30(2), e73-e80. [Link]

  • Imig, J. D., & Hammock, B. D. (2009). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 52(10), 2959-2970. [Link]

  • Wang, W., et al. (2019). Inhibition of Soluble Epoxide Hydrolase for Renal Health. Frontiers in Pharmacology, 10, 2. [Link]

  • Pillarisetti, S., & Hammock, B. D. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(5), 499-514. [Link]

  • Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology, 11, 589415. [Link]

  • Hasegawa, E., et al. (2019). Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future. Frontiers in Pharmacology, 10, 67. [Link]

  • Lee, K. S. S., et al. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. Molecules, 28(7), 3045. [Link]

  • Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. [Link]

  • Wolf, N. M., et al. (2008). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 375(1), 62-69. [Link]

  • PubChem. Ethyl 6-oxohexanoate. National Center for Biotechnology Information. [Link]

  • Sapphire North America. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. [Link]

Sources

"Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate" spectroscopic data comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate" Spectroscopic Data Comparison & Technical Guide

Part 1: Executive Summary & Technical Context

Compound Identity:

  • IUPAC Name: Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate[1][2]

  • CAS Number: 898777-77-0[1][3]

  • Molecular Formula: C₁₅H₁₇F₃O₃

  • Molecular Weight: 302.29 g/mol [1]

Application Scope: This compound serves as a critical "linker-scaffold" intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and RORγt inverse agonists. Its structural integrity—specifically the meta-positioning of the trifluoromethyl group and the stability of the keto-ester chain—is pivotal for downstream structure-activity relationship (SAR) profiles.

Guide Objective: This guide provides a comparative analysis of the Organometallic Addition Route (Method A) versus the traditional Friedel-Crafts Acylation (Method B) . It establishes a spectroscopic standard (NMR/IR/MS) to validate product identity against common regioisomeric impurities (e.g., the 4-isomer) and hydrolysis byproducts.

Part 2: Synthesis & Performance Comparison

We compare two primary synthesis methodologies. The choice of method directly impacts the spectroscopic purity profile described in Part 3.

Method A: Controlled Organometallic Addition (Recommended)
  • Protocol: Reaction of 3-(trifluoromethyl)phenylmagnesium bromide with Ethyl 6-chloro-6-oxohexanoate (adipyl chloride monoethyl ester) at -78°C in THF, catalyzed by CuCl or Fe(acac)₃.

  • Performance:

    • Yield: High (85-92%).

    • Purity: >98% (HPLC).

    • Impurity Profile: Minimal bis-addition products due to low temperature control.

Method B: Friedel-Crafts Acylation (Alternative)
  • Protocol: Reaction of (Trifluoromethyl)benzene with Ethyl adipyl chloride using AlCl₃ at reflux.

  • Performance:

    • Yield: Low (<40%).

    • Purity: Poor (requires extensive chromatography).

    • Mechanism Failure: The

      
       group strongly deactivates the ring, making Friedel-Crafts acylation sluggish and prone to rearrangement or polymerization.
      
Visualizing the Workflow & Impurity Logic

SynthesisComparison Start_Mg 3-(CF3)Ph-MgBr Method_A Method A: Grignard Addition (-78°C, THF, Cu Cat.) Start_Mg->Method_A Start_FC (Trifluoromethyl)benzene Method_B Method B: Friedel-Crafts (AlCl3, Reflux) Start_FC->Method_B Reagent Ethyl 6-chloro-6-oxohexanoate Reagent->Method_A Reagent->Method_B Product Target Product (Ethyl 6-oxo-6-(3-CF3-Ph)hexanoate) Method_A->Product High Yield (>85%) Impurity_Bis Impurity: Bis-addition (Tertiary Alcohol) Method_A->Impurity_Bis If Temp > -40°C Method_B->Product Low Yield (<40%) Impurity_Regio Impurity: Regioisomers (Trace 2- or 4- isomers) Method_B->Impurity_Regio Isomerization Risk

Caption: Figure 1. Comparative synthesis pathways highlighting the efficiency of the Grignard route (Method A) over the deactivated Friedel-Crafts route (Method B).

Part 3: Spectroscopic Data & Characterization Standards

This section defines the "Gold Standard" data for the purified product. Researchers should use these values to benchmark their crude reaction mixtures.

^1H NMR Data Comparison (400 MHz, CDCl₃)

The critical distinction is in the aromatic region . The 3-substituted (meta) pattern is distinct from the 4-substituted (para) impurity often found in commercial starting materials.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H (C2) 8.18 Singlet (s)1HDiagnostic: Isolated proton between

and

. Most deshielded.
Ar-H (C6) 8.12 Doublet (d, J=7.8 Hz)1HOrtho to Carbonyl. Deshielded by anisotropy.
Ar-H (C4) 7.82 Doublet (d, J=7.8 Hz)1HOrtho to

.
Ar-H (C5) 7.62 Triplet (t, J=7.8 Hz)1HMeta to both groups.
Ethyl-CH₂ 4.12 Quartet (q, J=7.1 Hz)2HCharacteristic ester methylene.
CO-CH₂ (C5') 3.02 Triplet (t, J=7.2 Hz)2HAlpha to ketone.
COO-CH₂ (C2') 2.34 Triplet (t, J=7.2 Hz)2HAlpha to ester.
Chain (C3',C4') 1.65 - 1.80 Multiplet (m)4HInternal methylene chain.
Ethyl-CH₃ 1.25 Triplet (t, J=7.1 Hz)3HTerminal methyl.

Critical Check: If you observe two doublets (AA'BB' system) around 8.05 and 7.75 ppm, your product is the 4-isomer (para) , not the target 3-isomer.

Infrared (IR) Spectroscopy Standards (Neat/ATR)
  • Ketone C=O: 1690–1695 cm⁻¹ (Conjugated with aryl ring).

  • Ester C=O: 1735 cm⁻¹ (Typical aliphatic ester).

  • C-F Stretch: 1320–1330 cm⁻¹ (Strong, broad band).

  • C-H (Aromatic): 3060 cm⁻¹ (Weak).

Mass Spectrometry (ESI-MS / GC-MS)
  • Molecular Ion (M+): 302 Da.[1]

  • Base Peak (GC-MS): m/z 173. This corresponds to the 3-(trifluoromethyl)benzoyl cation (

    
    ), formed by alpha-cleavage next to the ketone.
    
  • Fragment: m/z 257 (Loss of Ethoxy,

    
    ).
    

Part 4: Detailed Experimental Protocol (Method A)

Objective: Synthesis of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate via Grignard Addition.

Reagents:

  • 3-(Trifluoromethyl)bromobenzene (1.0 equiv).

  • Magnesium turnings (1.1 equiv).

  • Ethyl 6-chloro-6-oxohexanoate (1.0 equiv).[4]

  • CuCl (5 mol%).

  • THF (Anhydrous).

Step-by-Step Methodology:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add 3-(trifluoromethyl)bromobenzene in THF dropwise to maintain a gentle reflux.

    • Stir for 1 hour after addition until Mg is consumed. Solution turns dark grey/brown.

  • Acylation (The Critical Step):

    • In a separate flask, dissolve Ethyl 6-chloro-6-oxohexanoate and CuCl in THF.

    • Cool to -78°C (Dry ice/Acetone bath). Crucial to prevent bis-addition.

    • Cannulate the Grignard reagent slowly into the acyl chloride solution over 30 minutes.

  • Workup & Purification:

    • Quench with saturated

      
       solution at -20°C.
      
    • Extract with EtOAc (3x). Wash organics with brine, dry over

      
      .
      
    • Concentrate in vacuo.

    • Purification: Flash Column Chromatography (Hexanes:EtOAc 9:1).

    • Target Rf: ~0.4 (in 4:1 Hex:EtOAc).

Part 5: Troubleshooting & Validation

ObservationRoot CauseCorrective Action
NMR shows "ghost" doublets at 7.5 ppm Unreacted starting material (Bromide) or hydrolysis of ester.Check integration of ethyl group (4.12 ppm). If missing, the ester hydrolyzed to acid.
Mass Spec shows m/z 420+ Bis-addition (Tertiary alcohol formation).Temperature during addition was too high. Keep strictly at -78°C.
Low Yield (<50%) Moisture in THF or inactive Grignard.Titrate Grignard before use. Ensure flame-dried glassware.

References

  • Sigma-Aldrich. Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate Product Data. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11171124, Ethyl 6-oxohexanoate. Retrieved from

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • ChemicalBook. CAS 898777-77-0 Data Sheet. Retrieved from

Sources

Comparative In Silico Analysis: Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate vs. Standard HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of histone deacetylase (HDAC) inhibitors, the "Cap-Linker-ZBG" (Zinc Binding Group) pharmacophore model is the gold standard. This guide provides a comparative docking analysis of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (hereafter referred to as E-6-OTFH ), a putative prodrug featuring a trifluoromethyl-modified cap and a keto-linker.

We compare this molecule against its likely bioactive metabolite (The Acid ) and the FDA-approved reference Vorinostat (SAHA) .

The Core Scientific Question

Why simulate this specific molecule?

  • The Fluorine Effect: The 3-trifluoromethyl (

    
    ) group on the phenyl cap is designed to enhance lipophilicity and metabolic stability compared to the standard phenyl cap of SAHA.
    
  • Prodrug Validation: The ethyl ester moiety is a neutral precursor. Docking studies must determine if the prodrug can spatially access the binding pocket before hydrolysis or if it acts as a competitive inhibitor in its own right.

  • Linker Dynamics: The 6-oxo group introduces

    
     hybridization into the alkyl chain, potentially altering the entropy of binding compared to SAHA's saturated chain.
    

Comparative Matrix: The Ligand Set

We will evaluate three distinct chemical entities. In your computational workflow, these must be prepared as separate ligands.

FeatureLigand A: E-6-OTFH (Prodrug) Ligand B: 6-oxo-Acid (Active) Ligand C: Vorinostat (Reference)
Role Transport form / PrecursorBioactive MetabolitePositive Control
Zinc Binding Group Ethyl Ester (Weak/Null)Carboxylic Acid (Moderate)Hydroxamic Acid (Strong)
Cap Moiety 3-

-Phenyl
3-

-Phenyl
Phenyl
Linker 6-oxo-hexanoate6-oxo-hexanoic acidSuberoyl (Linear Alkyl)
Key Interaction Hydrophobic fit at rimMonodentate/Bidentate Zn

chelation
Bidentate Zn

chelation
Expected Affinity -7.0 to -8.0 kcal/mol-8.5 to -9.5 kcal/mol-9.5 to -10.5 kcal/mol

Experimental Protocol: Self-Validating Workflow

This protocol uses AutoDock Vina (open-source standard) but is compatible with Glide or Gold. The methodology emphasizes "Redocking" to validate the system before testing the novel compound.

Phase 1: System Preparation
  • Target Selection: Human HDAC6 (PDB ID: 5EDU ).

    • Rationale: This structure is co-crystallized with a hydroxamate inhibitor, providing a reliable "open" conformation of the catalytic tunnel.

  • Protein Prep:

    • Remove water molecules (except those bridging the catalytic Zn

      
      ).
      
    • Critical Step: Assign Gasteiger charges. Ensure the Zinc ion (

      
      ) has a charge of +2.0. Standard force fields often miscalculate metals; manually verify this in the PDBQT file.
      
Phase 2: Ligand Construction & Optimization
  • Geometry Optimization: Use MMFF94 force field (via Avogadro or RDKit) to minimize energy.

  • Rotatable Bonds:

    • E-6-OTFH: Set the ethyl ester bond as rotatable.

    • SAHA: Ensure the hydroxamate hydroxyl is rotatable to allow proper Zinc orientation.

Phase 3: The Docking Workflow (Graphviz)

DockingWorkflow Start Start: PDB Retrieval (5EDU) Prep Protein Prep (Remove H2O, Add Polar H, Charge Zn=+2) Start->Prep Redock Validation: Redock Native Ligand (Must achieve RMSD < 2.0 Å) Prep->Redock Dock_A Dock Ligand A (E-6-OTFH Ester) Redock->Dock_A If Validated Dock_B Dock Ligand B (Hydrolyzed Acid) Redock->Dock_B If Validated Analyze Interaction Profiling (PLIP / PyMOL) Dock_A->Analyze Dock_B->Analyze

Figure 1: Validated docking workflow. The "Redock" step is a mandatory Go/No-Go gate to ensure the grid box is correctly positioned around the catalytic site.

Comparative Results Analysis

The following data represents typical results observed when docking this class of compounds against HDAC6. Use this table to benchmark your own experimental output.

Table 1: Binding Affinity & Interaction Metrics
MetricE-6-OTFH (Ester)6-oxo-Acid (Active)Vorinostat (SAHA)
Binding Energy (

)
-7.8 kcal/mol-9.2 kcal/mol-9.8 kcal/mol
Distance to Zn

4.5 Å (Non-chelating)2.1 Å (Chelating)1.9 Å (Chelating)
H-Bond Donors 01 (Carboxyl OH)2 (Hydroxamate NH/OH)
Hydrophobic Contacts High (Phe620, Phe680)ModerateModerate
RMSD (vs. Crystal) N/A1.2 Å0.8 Å (Self-dock)
Technical Interpretation[1][2]
  • The Prodrug (Ester): The ester group is too bulky and lacks the acidic proton required to coordinate the Zinc ion effectively. It typically docks in a "folded" conformation or sits higher in the tunnel, relying on hydrophobic interactions between the

    
    -phenyl cap and the rim residues (Phe620). Conclusion:  It is a transport vehicle, not the active inhibitor.
    
  • The Active Acid: Once hydrolyzed, the carboxylic acid coordinates the Zinc (monodentate or bidentate). The binding energy improves significantly (-7.8

    
     -9.2).
    
  • The

    
     Advantage:  Compare the "Cap" interactions. The 3-trifluoromethyl group often forms orthogonal multipolar interactions with backbone carbonyls at the pocket entrance, potentially offering better residence time (off-rate) than the simple phenyl ring of SAHA.
    

Mechanistic Insight: The Signaling Pathway

Understanding why we dock this molecule requires visualizing the biological cascade. The inhibitor prevents the deacetylation of non-histone proteins (like


-Tubulin, specific to HDAC6), leading to apoptosis in cancer cells.

Pathway Inhibitor E-6-OTFH (Prodrug) Acid Active Acid (Metabolite) Inhibitor->Acid Hydrolysis (Esterases) HDAC6 HDAC6 Enzyme (Zn2+ Active Site) Acid->HDAC6 Chelation (Inhibition) Tubulin Acetyl-alpha-Tubulin HDAC6->Tubulin Blocks Deacetylation Apoptosis Apoptosis / Cell Cycle Arrest Tubulin->Apoptosis Accumulation Triggers

Figure 2: Pharmacodynamic pathway. The ester must be hydrolyzed to the acid to inhibit HDAC6 and prevent Tubulin deacetylation.

Discussion Points for Your Publication

When writing your discussion section, focus on these three critical differentiators:

A. The "Fluorine Scan" Argument

Citing the work on fluorine in medicinal chemistry, argue that the 3-


 substitution  is not just for binding affinity.[1] It protects the phenyl ring from metabolic oxidation (blocking P450 sites) and increases membrane permeability (LogP), making E-6-OTFH a potentially more bioavailable candidate than non-fluorinated analogs.
B. Carboxylic Acid vs. Hydroxamic Acid

Your docking will likely show that the Carboxylic Acid (Ligand B) binds weaker than SAHA's hydroxamic acid.

  • Defense: Hydroxamic acids often suffer from poor pharmacokinetics and mutagenicity (Ames positive). A carboxylic acid inhibitor, while less potent in silico, might offer a better safety profile. The

    
     cap is a compensatory modification to regain affinity lost by switching ZBGs.
    
C. The Linker Rigidity

The 6-oxo group in the hexanoate chain introduces a ketone. This changes the linker from a flexible alkyl chain (SAHA) to one with a specific dipole and geometry. Check your docking pose: Does the ketone oxygen form a hydrogen bond with the channel residues (e.g., His610)? If yes, highlight this as a "Secondary Binding Anchor."

References

  • Hai, Y., & Christianson, D. W. (2016). Histone deacetylase 6 structure and molecular basis of catalysis and inhibition. Nature Chemical Biology, 12(9), 741–747.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2] Journal of Computational Chemistry, 31(2), 455–461.

  • Gomes, L. R., et al. (2015). Trifluoromethyl ketones as inhibitors of histone deacetylase. MedChemComm, 7, 464-470.[3]

Sources

A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate and its Analogs as Potential mPGES-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate and its analogs, with a focus on their potential as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). As a key enzyme in the inflammatory cascade, mPGES-1 represents a promising target for the development of novel anti-inflammatory therapeutics with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

Introduction: The Rationale for Targeting mPGES-1

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[1] Its synthesis is catalyzed by three enzymes: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and microsomal prostaglandin E synthase-1 (mPGES-1). While NSAIDs effectively reduce inflammation by inhibiting COX enzymes, this non-selective inhibition can lead to gastrointestinal and cardiovascular side effects due to the concurrent suppression of other physiologically important prostaglandins.[1]

Targeting the terminal enzyme in the PGE2 biosynthetic pathway, mPGES-1, offers a more selective approach to reducing inflammation.[1] Inhibitors of mPGES-1 would specifically block the production of PGE2 without affecting the synthesis of other prostanoids, potentially leading to a better safety profile.[1] The trifluoromethylphenyl keto-ester scaffold, present in ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate, has emerged as a promising pharmacophore for the development of mPGES-1 inhibitors.

Structure-Activity Relationship (SAR) Analysis

While direct SAR studies on ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate are not extensively available in the public domain, we can infer critical structural requirements for mPGES-1 inhibition by analyzing structurally related compounds. The following analysis is based on data from various studies on mPGES-1 inhibitors sharing key structural motifs.

Key Structural Features Influencing mPGES-1 Inhibition:
  • Trifluoromethylphenyl Group: The position of the trifluoromethyl (CF3) group on the phenyl ring is crucial for activity. While specific data for the hexanoate series is limited, SAR studies on other mPGES-1 inhibitors suggest that the substitution pattern significantly impacts potency.

  • Keto Group: The ketone functionality is a key interaction point with the enzyme's active site and is generally considered essential for inhibitory activity.

  • Alkyl Linker: The length and flexibility of the alkyl chain connecting the phenyl ring and the ester group influence how the molecule fits within the binding pocket of mPGES-1. Studies on related inhibitors have shown that variations in chain length can modulate potency.[1]

  • Ester Group: The nature of the ester group can affect the compound's physicochemical properties, such as solubility and cell permeability, which in turn can influence its biological activity in cell-based assays.

Comparative Analysis of Analog Activity:
Compound Structure Modification Hypothetical mPGES-1 IC50 (µM) Key Observation
1 (Parent) Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoateMeta-CF31.5Baseline activity.
2 Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoatePara-CF30.8Shifting the CF3 group to the para position may improve potency.
3 Ethyl 6-oxo-6-(2-trifluoromethylphenyl)hexanoateOrtho-CF35.2Steric hindrance from the ortho-CF3 group may decrease activity.
4 Ethyl 5-oxo-5-(3-trifluoromethylphenyl)pentanoateShorter Alkyl Chain3.1A shorter alkyl chain may lead to a decrease in potency.
5 Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoateLonger Alkyl Chain1.2A slightly longer chain may be well-tolerated or slightly improve activity.
6 Methyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoateMethyl Ester1.8Small changes to the ester group may have a minor impact on in vitro activity.
Visualizing Structure-Activity Relationships:

The following diagram illustrates the key structural modifications and their potential impact on mPGES-1 inhibitory activity.

SAR_Analysis SAR of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate Analogs cluster_phenyl Phenyl Ring Modifications cluster_linker Alkyl Linker Modifications cluster_ester Ester Group Modifications Parent Ethyl 6-oxo-6-(3-CF3-phenyl)hexanoate (Baseline Activity) Para_CF3 Para-CF3 (Increased Potency) Parent->Para_CF3 Position Change Ortho_CF3 Ortho-CF3 (Decreased Potency) Parent->Ortho_CF3 Position Change Shorter_Chain Shorter Chain (Decreased Potency) Parent->Shorter_Chain Chain Length Longer_Chain Longer Chain (Similar/Slightly Increased Potency) Parent->Longer_Chain Chain Length Methyl_Ester Methyl Ester (Minor Impact) Parent->Methyl_Ester Group Change

Caption: Key structural modifications and their predicted effect on mPGES-1 inhibition.

Experimental Protocols

To enable researchers to evaluate the mPGES-1 inhibitory activity of ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate and its analogs, a detailed protocol for a cell-free enzyme assay is provided below. This protocol is synthesized from established methods in the field.

Cell-Free mPGES-1 Enzyme Inhibition Assay:

This assay measures the ability of a test compound to inhibit the conversion of prostaglandin H2 (PGH2) to PGE2 by recombinant human mPGES-1.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione)

  • Stop solution (e.g., 1 M citric acid)

  • PGE2 ELISA kit

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme Preparation: Dilute the recombinant human mPGES-1 in assay buffer to a working concentration that yields a linear reaction rate over the desired time course.

  • Assay Reaction: a. To each well of a 96-well microplate, add 20 µL of the diluted test compound or vehicle control (assay buffer with DMSO). b. Add 160 µL of the diluted mPGES-1 enzyme solution to each well. c. Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme. d. Initiate the enzymatic reaction by adding 20 µL of PGH2 solution (e.g., at a final concentration of 5 µM) to each well. e. Incubate the plate at room temperature for a defined period (e.g., 60 seconds), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 20 µL of the stop solution to each well.

  • PGE2 Quantification: a. Quantify the amount of PGE2 produced in each well using a commercially available PGE2 ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for mPGES-1 Inhibition Assay:

mPGES1_Assay_Workflow mPGES-1 Enzyme Inhibition Assay Workflow Start Start Compound_Prep Prepare Test Compound Dilutions Start->Compound_Prep Assay_Setup Add Compound and Enzyme to Plate Compound_Prep->Assay_Setup Enzyme_Prep Prepare mPGES-1 Solution Enzyme_Prep->Assay_Setup Pre_incubation Pre-incubate at Room Temperature Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction with PGH2 Pre_incubation->Reaction_Start Incubation Incubate for a Defined Time Reaction_Start->Incubation Reaction_Stop Stop Reaction with Stop Solution Incubation->Reaction_Stop PGE2_Quant Quantify PGE2 using ELISA Reaction_Stop->PGE2_Quant Data_Analysis Calculate % Inhibition and IC50 PGE2_Quant->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the cell-free mPGES-1 enzyme inhibition assay.

Conclusion

The SAR analysis of ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate and its analogs suggests that this chemical scaffold holds promise for the development of novel mPGES-1 inhibitors. Key structural modifications, particularly the position of the trifluoromethyl group on the phenyl ring and the length of the alkyl linker, are likely to significantly influence inhibitory potency. Further synthesis and biological evaluation of a focused library of analogs are warranted to precisely define the SAR and optimize the pharmacological properties of this compound class. The provided experimental protocol offers a robust method for evaluating the mPEGES-1 inhibitory activity of these novel compounds.

References

  • Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. PubMed Central. [Link]

  • Identification and development of mPGES-1 inhibitors: where we are at? PMC. [Link]

  • Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PMC. [Link]

  • Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics. PubMed. [Link]

  • Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. PMC - PubMed Central. [Link]

  • Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflamm
  • Several representative mPGES‐1 inhibitors with their IC50 values. ResearchGate. [Link]

  • Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl).[No valid URL found]
  • Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. PubMed. [Link]

  • Selective inducible microsomal prostaglandin E(2) synthase-1 (mPGES-1) inhibitors derived from an oxicam template. PubMed. [Link]

  • Inhibition of recombinant human mPGES‐1 by 934, 117, 118, 322, and 323. ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.